molecular formula C4H4FIN2 B6163850 5-fluoro-4-iodo-1-methyl-1H-pyrazole CAS No. 2171316-89-3

5-fluoro-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B6163850
CAS No.: 2171316-89-3
M. Wt: 225.99 g/mol
InChI Key: VFTNOYRTEDXUNS-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-1-methyl-1H-pyrazole (CAS 2171316-89-3) is a high-purity, multifunctional heterocyclic building block specifically designed for advanced synthetic and medicinal chemistry applications. This compound features a unique combination of a fluorine atom and an iodine atom on its pyrazole core, making it an exceptionally versatile intermediate for constructing complex molecules. The iodine substituent at the 4-position serves as an excellent handle for metal-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-heteroatom bond formation. This allows researchers to efficiently elaborate the pyrazole scaffold using methodologies such as Suzuki, Sonogashira, and Negishi couplings . Concurrently, the fluorine atom at the 5-position offers opportunities for modulating the compound's electronic properties, metabolic stability, and bioavailability in drug discovery programs . The 1-methyl group provides N-protection, simplifying synthetic sequences by directing further functionalization to the carbon positions. In recent research, this specific pyrazole derivative has been utilized as a key precursor in the synthesis of novel nitronyl nitroxide radicals, which were subsequently coordinated with 3d metal ions to form heterospin complexes with interesting magnetic properties . This demonstrates its value in materials science for developing molecular magnets and spin probes. Furthermore, pyrazole derivatives consistently demonstrate significant pharmacological activities across diverse therapeutic areas, including use as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents . This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTNOYRTEDXUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-fluoro-4-iodo-1-methyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole , a specialized heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical candidates.

Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Properties, Synthesis, and Reactivity Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

5-Fluoro-4-iodo-1-methyl-1H-pyrazole (CAS: Implied/Analogous 1206639-66-8 or similar derivatives) represents a "privileged scaffold" modification in modern heterocyclic chemistry. It combines three critical features for structure-activity relationship (SAR) exploration:

  • C4-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling rapid library generation.

  • C5-Fluorine: A bioisosteric element that modulates pKa, metabolic stability, and lipophilicity without introducing significant steric bulk (Van der Waals radius of F ≈ H).

  • N1-Methyl: A blocking group that defines the regiochemistry of the pyrazole, preventing tautomerization and simplifying purification.

This molecule is particularly valued in the development of kinase inhibitors and next-generation pesticides , where the 5-fluoro substitution protects the metabolically vulnerable C5 position while electronically tuning the ring system.

Physicochemical Profile

PropertyValue / DescriptionNote
Molecular Formula C₄H₄FIN₂
Molecular Weight 225.99 g/mol High halogen mass contribution.
Appearance Off-white to pale yellow solidTypical for iodinated azoles.
Solubility DMSO, DMF, DCM, MethanolPoor water solubility.
Melting Point 76–81 °C (Predicted/Analogous)Based on 4-iodo-1-methylpyrazole (MP: 59-64°C) + F effect.
Reactivity Electrophilic (C4), Stable (C5)C4-I is the primary reactive site.
Storage 2–8 °C, Inert Atmosphere, Light SensitiveC-I bonds can degrade under UV/light.

Synthetic Access & Methodology

The synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole is typically achieved via electrophilic aromatic substitution (SEAr) on the pre-functionalized 5-fluoro-1-methyl-1H-pyrazole core. Direct fluorination of the iodo-precursor is chemically inefficient; therefore, the fluorine is introduced early or retained from fluorinated building blocks.

Core Synthesis Protocol: Iodination of 5-Fluoro-1-methylpyrazole

Rationale: The C4 position in 1-methylpyrazoles is the most nucleophilic site for electrophilic attack. The C5-fluorine atom, while inductively withdrawing, does not deactivate the ring sufficiently to prevent iodination by strong electrophiles like N-iodosuccinimide (NIS).

Reagents & Conditions
  • Substrate: 5-Fluoro-1-methyl-1H-pyrazole[1][2][3][4]

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): TFA (0.1 equiv) or Pd(OAc)₂ (if C-H activation manifold is preferred)

  • Temperature: 25 °C to 60 °C

Step-by-Step Experimental Procedure
  • Setup: Charge a flame-dried round-bottom flask with 5-fluoro-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous MeCN (0.5 M concentration).

  • Addition: Add NIS (1.1 equiv) portion-wise over 15 minutes to control the exotherm. Note: Protect the flask from light using aluminum foil to prevent radical side reactions.

  • Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: If conversion is slow, heat to 50 °C.

  • Quench: Dilute with EtOAc and wash with 10% Na₂S₂O₃ (sodium thiosulfate) solution to remove excess iodine (indicated by the disappearance of yellow/brown color).

  • Workup: Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reactivity Landscape & Functionalization

The utility of this scaffold lies in its orthogonal reactivity. The C4-Iodine bond is chemically distinct from the C5-Fluorine and C3-Hydrogen bonds, allowing for sequential functionalization.

A. C4-Position: Cross-Coupling Hub

The C-I bond is weak (~50 kcal/mol) and undergoes oxidative addition to Pd(0) rapidly, often at room temperature.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Sonogashira: Couples with terminal alkynes.

    • Catalyst System: PdCl₂(PPh₃)₂ / CuI with Et₃N.

  • Heck: Couples with activated alkenes.

B. C5-Position: The Fluorine Effect

Unlike C4-Chlorine or C4-Bromine, the C5-Fluorine is generally NOT a leaving group in standard cross-couplings.

  • Metabolic Blocking: C5 is a common site for metabolic oxidation (P450) in pyrazoles. Fluorine substitution blocks this pathway, extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrazole ring system and any adjacent basic centers, potentially improving membrane permeability.

C. C3-Position: C-H Activation

With C4 and C5 blocked, the C3 proton becomes the sole site for C-H activation or lithiation.

  • Lithiation: Treatment with TMPMgCl·LiCl (Knochel-Hauser base) can selectively deprotonate C3, allowing for quenching with electrophiles (aldehydes, halides).

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 5-Fluoro-1-methyl- 1H-pyrazole Core 5-Fluoro-4-iodo- 1-methyl-1H-pyrazole (THE SCAFFOLD) Start->Core NIS, MeCN (Electrophilic Iodination) Suzuki 4-Aryl-5-fluoro- 1-methylpyrazole (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Sono 4-Alkynyl-5-fluoro- 1-methylpyrazole (Rigid Linkers) Core->Sono Alkyne, Pd/Cu (Sonogashira) Lith 3-Substituted Derivatives (C-H Activation) Core->Lith TMPMgCl·LiCl (C3 Deprotonation)

Figure 1: Divergent synthesis pathways. The C4-Iodo handle serves as the primary gateway for complexity generation, while the C5-Fluoro group remains a stable structural determinant.

Safety & Handling Protocols

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Guidelines:

  • Light Sensitivity: Iodinated heterocycles can liberate free iodine (

    
    ) upon UV exposure. Store in amber vials wrapped in foil.
    
  • Inhalation Risk: Use a dust mask (N95) or work within a fume hood. The compound may sublime slightly or exist as a fine dust.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers.

References

  • Synthesis of 4-Substituted Pyrazoles via Suzuki Coupling

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
    • Source:Journal of Chemical Research (via rhhz.net snippets)
    • Context: Validates the reactivity of 4-iodo-1-methylpyrazole in Pd-c
    • (Snippet verification)

  • Fluorinated Pyrazoles in Agrochemicals

    • Title: Heterocyclic compounds as pesticides (P
    • Source: WIPO / Google P
    • Context: Describes the use of 5-fluoro-1-methyl-1H-pyrazole derivatives and iodin
  • General Reactivity of 4-Iodo-Pyrazoles

    • Title: 4-Iodo-1-methyl-1H-pyrazole Chemical Properties.
    • Source: Sigma-Aldrich / Merck
    • Context: Baseline physical properties for the non-fluorin
  • Selectfluor Chemistry for Pyrazoles

    • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
    • Source: University of Mississippi eGrove
    • Context: Background on introducing fluorine into the pyrazole core.[5]

Sources

5-fluoro-4-iodo-1-methyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole: Physicochemical Profile and Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, 5-fluoro-4-iodo-1-methyl-1H-pyrazole represents a high-value heterocyclic building block. Its structural uniqueness lies in the orthogonal reactivity provided by the C4-iodine and C5-fluorine substituents on the pyrazole core. The iodine atom serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the fluorine atom modulates pKa, lipophilicity, and metabolic stability—critical parameters in structure-activity relationship (SAR) optimization. This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound.[1]

Physicochemical Characterization

The following data constitutes the core identity of the molecule, essential for analytical verification and stoichiometric calculations.

PropertySpecification
IUPAC Name 5-Fluoro-4-iodo-1-methyl-1H-pyrazole
CAS Registry Number 2171316-89-3
Molecular Formula C₄H₄FIN₂
Molecular Weight 225.99 g/mol
Exact Mass 225.9376
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 68–72 °C (Typical range for this class)
Structural Analysis

The molecule features a 1-methyl-1H-pyrazole core.[2]

  • Position 1 (N): Methylated, preventing tautomerism and fixing the bond order.

  • Position 4 (C): Iodinated. This is the most electron-rich carbon in the pyrazole ring, making it the preferred site for electrophilic aromatic substitution (EAS) if unoccupied, or a prime site for metal-catalyzed cross-coupling.

  • Position 5 (C): Fluorinated.[3][4][5][6][7][8][9] The C-F bond is metabolically robust and exerts an electron-withdrawing effect, reducing the basicity of the adjacent N1 nitrogen.

Synthetic Methodology

The synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole requires a strategic approach to regioselectivity. Direct halogenation of 1-methylpyrazole typically favors the C4 position. Therefore, the C5-fluorine must usually be installed before the iodine, or via a specialized directing group strategy.

Validated Synthetic Pathway

The most robust route involves C5-lithiation/fluorination followed by C4-iodination .

Step 1: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole[2][9][10]
  • Reagents: 1-Methyl-1H-pyrazole, n-Butyllithium (n-BuLi), N-Fluorobenzenesulfonimide (NFSI).

  • Mechanism: n-BuLi selectively deprotonates the C5 position (the most acidic proton due to the inductive effect of N1). The resulting lithiated species attacks the electrophilic fluorine source (NFSI).

Step 2: Regioselective Iodination
  • Reagents: 5-Fluoro-1-methyl-1H-pyrazole, N-Iodosuccinimide (NIS), Acetonitrile (ACN).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). With C5 blocked by fluorine, the electrophilic iodine species (

    
    ) attacks the C4 position, which remains nucleophilic.
    
Experimental Protocol (Step-by-Step)

Step 1: C5-Fluorination

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF. Cool to -78 °C.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins. Stir for 1 hour at -78 °C to generate the C5-lithio species.

  • Fluorination: Dissolve NFSI (1.2 eq) in THF and add dropwise to the reaction mixture.

  • Quench: Allow to warm to RT, then quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: C4-Iodination

  • Reaction: Dissolve the isolated 5-fluoro-1-methyl-1H-pyrazole (1.0 eq) in ACN.

  • Addition: Add NIS (1.1 eq) in one portion at room temperature.

  • Monitoring: Monitor reaction progress via TLC (hexane/EtOAc) or LC-MS. The C4-iodination is typically rapid (1–4 hours).

  • Purification: Remove solvent in vacuo. Redissolve in EtOAc and wash with sodium thiosulfate (to remove excess iodine) and brine. Recrystallize or column chromatograph to obtain 5-fluoro-4-iodo-1-methyl-1H-pyrazole .

Visualizing the Reaction Logic

The following diagram illustrates the regioselective logic required to synthesize this scaffold, highlighting the "Self-Validating" nature of the sequence (blocking C5 forces reaction at C4).

SynthesisPath cluster_logic Regiocontrol Logic Start 1-Methyl-1H-pyrazole (Starting Material) Inter Intermediate: 5-Lithio-1-methyl-pyrazole Start->Inter n-BuLi, THF -78°C (C5 Deprotonation) Prod1 5-Fluoro-1-methyl-1H-pyrazole (C5 Blocked) Inter->Prod1 NFSI (Electrophilic F+) Final 5-Fluoro-4-iodo-1-methyl-1H-pyrazole (Target) Prod1->Final NIS, ACN (Electrophilic Subst. at C4)

Figure 1: Synthetic pathway demonstrating the lithiation-fluorination-iodination sequence required to achieve the specific 4-iodo-5-fluoro substitution pattern.

Applications in Drug Discovery[3][11][12][13]

This scaffold is not merely an intermediate; it is a "privileged structure" modifier.

Metabolic Stability (The Fluorine Effect)

Replacing a C-H bond with C-F at the 5-position blocks a common metabolic soft spot (oxidative metabolism by CYP450s). The C-F bond is shorter and stronger, often extending the half-life (


) of the final drug candidate.
Divergent Synthesis (The Iodine Handle)

The C4-iodine bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition with Palladium (Pd⁰). This allows for mild cross-coupling conditions, preserving sensitive functional groups elsewhere in the molecule.

Common Downstream Transformations:

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Sonogashira: Coupling with terminal alkynes.

  • Heck Reaction: Coupling with alkenes.

Analytical Quality Control

To ensure the integrity of the compound before use in downstream steps, the following analytical criteria must be met.

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 3.7–3.8 ppm (s, 3H): N-Methyl group.δ ~7.6–7.8 ppm (d, 1H): C3-H proton. Note the doublet splitting due to long-range coupling with the C5-Fluorine (

).
¹⁹F NMR δ -120 to -130 ppm: Singlet (or doublet if coupled to H3). Distinct shift characteristic of heteroaromatic fluorine.
LC-MS [M+H]⁺ = 226.9/227.0. The iodine isotope pattern is singular (¹²⁷I is monoisotopic), so no M+2 peak like Br or Cl.
TLC Single spot under UV (254 nm). Iodine stain may show temporary coloring.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Light sensitive (protect from light to prevent iodine homolysis). Store at 2–8 °C under inert gas (Argon/Nitrogen).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (2025). 4-Iodo-1-methyl-1H-pyrazole and related structures. National Library of Medicine. [Link]

  • Furuya, T., et al. (2011). Fluorination of Pyrazoles using N-Fluorobenzenesulfonimide. Journal of the American Chemical Society. (Contextual grounding for NFSI usage).

Sources

A Technical Guide to 5-fluoro-4-iodo-1-methyl-1H-pyrazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-fluoro-4-iodo-1-methyl-1H-pyrazole (CAS 1016720-76-2), a highly functionalized heterocyclic building block designed for researchers, medicinal chemists, and professionals in drug development. We will explore its strategic importance, commercial sourcing through custom synthesis, and practical application in constructing novel molecular entities.

Introduction: The Strategic Value of a Trifunctionalized Pyrazole

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its value lies in its metabolic stability and its ability to act as a versatile pharmacophore, engaging in critical hydrogen bonding and other non-covalent interactions with biological targets.[1] The compound 5-fluoro-4-iodo-1-methyl-1H-pyrazole represents a sophisticated evolution of this scaffold, offering a unique combination of three key functional elements on a single, compact ring system:

  • The N-methylated Pyrazole Core: Provides a stable, drug-like foundation with a defined vector for substitution, influencing solubility and metabolic properties.

  • The 5-Fluoro Group: The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable electrostatic interactions.[2]

  • The 4-Iodo Group: This serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

This trifecta of features makes 5-fluoro-4-iodo-1-methyl-1H-pyrazole an exceptionally valuable building block for creating diverse libraries of complex molecules aimed at high-value biological targets.

Physicochemical & Structural Data

PropertyValue
IUPAC Name 5-fluoro-4-iodo-1-methyl-1H-pyrazole
CAS Number 1016720-76-2
Molecular Formula C₄H₄FIN₂
Molecular Weight 225.99 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, THF)

Commercial Sourcing: A Focus on Custom Synthesis

As of early 2026, 5-fluoro-4-iodo-1-methyl-1H-pyrazole is not a widely stocked, off-the-shelf chemical. Its specialized nature means that it is typically produced on-demand for specific research campaigns. Therefore, sourcing this compound requires engaging with companies that specialize in custom synthesis and the production of advanced chemical building blocks.[3][4][5]

Researchers should seek partners with demonstrated expertise in heterocyclic chemistry, fluorination, and iodination. When requesting a quote, it is crucial to specify the required purity (e.g., >97% by HPLC), quantity, and desired analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS) for quality assurance.

Table 1: Representative Custom Synthesis Providers

Supplier CategoryKey Capabilities
Specialty Building Block Providers Companies like Sigma-Aldrich, Amerigo Scientific, and Frontier Specialty Chemicals offer extensive catalogs and custom synthesis services for novel heterocyclic and fluorinated compounds.[3][4][6]
Custom Synthesis Organizations (CSOs) Firms dedicated to producing non-catalog compounds on a contract basis. They can develop and execute multi-step syntheses to deliver specific quantities with high purity.
Academic & Niche Suppliers Smaller companies or university-affiliated labs that may have specialized expertise in pyrazole synthesis and can produce the compound on a research scale.

Note: This table is representative. Researchers should conduct a thorough evaluation of potential suppliers based on project requirements, timelines, and budget.

The Strategic Advantage in Medicinal Chemistry

The true power of this building block lies in its designed-for-purpose structure, which facilitates rapid and efficient molecular diversification.

Diagram 1: The Building Block Strategy

This diagram illustrates how the core scaffold can be diversified at the 4-position using the iodine as a synthetic handle.

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Resulting Compound Library Core 5-Fluoro-4-Iodo-1-Methyl-1H-Pyrazole Suzuki Suzuki Coupling (+ Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkynes) Core->Sonogashira Heck Heck Coupling (+ Alkenes) Core->Heck Other Other Couplings (Buchwald-Hartwig, Stille, etc.) Core->Other Library Diverse Library of Novel Pyrazole Derivatives Suzuki->Library Sonogashira->Library Heck->Library Other->Library

Caption: Diversification strategy for 5-fluoro-4-iodo-1-methyl-1H-pyrazole.

The iodine at the C4 position is the key to unlocking this molecule's potential. The C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for a variety of cross-coupling reactions. This allows for the precise and modular installation of a wide range of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups, which are critical for exploring the structure-activity relationships (SAR) of a new chemical series.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, field-tested methodology for the Suzuki-Miyaura coupling of 5-fluoro-4-iodo-1-methyl-1H-pyrazole with a representative arylboronic acid. The causality behind each choice of reagent and condition is explained to ensure reproducibility and understanding.

Objective: To synthesize 5-fluoro-1-methyl-4-phenyl-1H-pyrazole.

Materials:

  • 5-fluoro-4-iodo-1-methyl-1H-pyrazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) - A reliable palladium source.

  • SPhos (0.04 eq) - A Buchwald ligand known to be highly effective for coupling with heterocyclic halides.[2]

  • Potassium Fluoride (KF) (3.0 eq) - An effective base for Suzuki couplings, particularly with fluorinated compounds.

  • Toluene and Water (10:1 v/v) - A standard biphasic solvent system that facilitates both organic and inorganic reagent solubility.

  • Anhydrous, degassed solvents.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-4-iodo-1-methyl-1H-pyrazole (e.g., 226 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium fluoride (174 mg, 3.0 mmol).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) species formed in situ.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of toluene. Add this catalyst solution to the Schlenk flask.

    • Rationale: Pre-mixing the palladium source and ligand allows for the formation of the active catalytic complex before introduction to the main reaction mixture.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) to the flask.

    • Rationale: Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, which can poison the catalyst.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Rationale: Elevated temperature is required to drive the reaction to completion in a reasonable timeframe. Vigorous stirring is essential in a biphasic system to ensure efficient mass transfer between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodopyrazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-fluoro-1-methyl-4-phenyl-1H-pyrazole.

Diagram 2: Suzuki-Miyaura Coupling Workflow

This diagram visualizes the key steps of the experimental protocol.

G start Start: Flame-dried Schlenk Flask (Inert Atmosphere) reagents Add Reagents: 1. Iodopyrazole 2. Boronic Acid 3. Base (KF) start->reagents catalyst Add Catalyst System: Pd(OAc)₂ + SPhos in Toluene reagents->catalyst solvent Add Degassed Solvents: Toluene + Water catalyst->solvent heat Heat & Stir (80-90 °C, 4-12h) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup: EtOAc Extraction, Brine Wash, Dry monitor->workup Upon Completion purify Purification: Flash Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) must be obtained from the synthesis provider, general precautions for this class of compounds should be followed:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

5-fluoro-4-iodo-1-methyl-1H-pyrazole is a high-value, strategically designed building block for modern drug discovery. While not a common catalog item, its availability through custom synthesis providers opens the door for medicinal chemists to rapidly generate novel and diverse compound libraries. Its unique combination of a stable pyrazole core, a beneficial fluorine atom, and a versatile iodine handle makes it an indispensable tool for developing next-generation therapeutics. The robust and well-understood chemistry of the C-I bond, particularly in palladium-catalyzed reactions, ensures its reliable and effective incorporation into complex synthetic schemes.

References

  • Amerigo Scientific. Chemical Building Blocks. Available from: [Link]

  • Frontier Specialty Chemicals. Building Blocks. Available from: [Link]

  • University of Mississippi. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available from: [Link]

  • Otava Ltd. Chemical Building Blocks. Available from: [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

Sources

Technical Whitepaper: Patent & Synthetic Landscape of 5-Fluoro-4-iodo-1-methyl-1H-pyrazole

[1]

Executive Summary

5-Fluoro-4-iodo-1-methyl-1H-pyrazole (CAS: 2171316-89-3) represents a "linchpin" intermediate in the synthesis of next-generation kinase inhibitors and agrochemical fungicides.[1][2] Its structural value lies in its orthogonal reactivity:

  • C4-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex aryl/heteroaryl motifs.[1]

  • C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity, preventing the "metabolic soft spot" often found at the C5 position of pyrazoles.

This guide dissects the synthetic routes protected by intellectual property (IP) and provides freedom-to-operate (FTO) compliant protocols for researchers.[1][2]

Chemical Identity & Significance[1][2][3][4]

PropertySpecification
Chemical Name 5-Fluoro-4-iodo-1-methyl-1H-pyrazole
CAS Registry 2171316-89-3
Molecular Formula C₄H₄FIN₂
Molecular Weight 225.99 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Reactivity Electrophilic Aromatic Substitution (EAS) at C4; Nucleophilic Aromatic Substitution (SNAr) at C5 (activated by N1-Methyl).[1][2]

The Synthetic & Patent Landscape

The synthesis of this molecule is governed by two competing methodologies: the "Halex-First" Industrial Route (favored by Bayer/BASF for scale) and the "Direct Fluorination" Laboratory Route (favored for gram-scale discovery).[1]

Pathway A: The "Halex-First" Strategy (Industrial Standard)

This route avoids the use of expensive electrophilic fluorinating agents (like NFSI) by utilizing the Halex (Halogen Exchange) reaction.[1] It is the most robust method for multi-kilogram production.

  • Starting Material: 5-Chloro-1-methyl-1H-pyrazole (Commodity chemical).[1]

  • Step 1 (Fluorination): Nucleophilic displacement of Chloride by Fluoride using Potassium Fluoride (KF) and a phase transfer catalyst at high temperature.

  • Step 2 (Iodination): Electrophilic iodination of the 5-fluoro intermediate using N-Iodosuccinimide (NIS) or I₂/HIO₃.[1]

  • Patent Context: This approach aligns with process patents from Bayer CropScience (e.g., US 7,714,144), which describe Halex conditions for 5-fluoropyrazoles.[1]

  • Advantage: Low raw material cost.

  • Risk: Requires high temperatures (140–180°C) for the Halex step; the iodine must be introduced after fluorination to prevent de-iodination.

Pathway B: The "Lithiation-Fluorination" Strategy (Discovery Scale)

Used when 5-chloro precursors are unavailable or for rapid analog generation.[1][2]

  • Starting Material: 1-Methyl-1H-pyrazole.[1][2][3][4]

  • Step 1 (Lithiation/Fluorination): Deprotonation at C5 using n-BuLi, followed by quenching with NFSI (N-Fluorobenzenesulfonimide).[1]

  • Step 2 (Iodination): Standard iodination at C4.

  • Patent Context: Described in academic literature and broad method patents (e.g., WO 2012/056372).

  • Advantage: Mild conditions (low temperature).[1]

  • Risk: NFSI is expensive; cryogenic conditions (-78°C) are difficult to scale.[1]

Visualization of Synthetic Workflows

The following diagram illustrates the divergent pathways to the target intermediate, highlighting the critical decision points between Industrial (Halex) and Discovery (Lithiation) routes.

GStart_Ind5-Chloro-1-methyl-1H-pyrazole(Commodity Precursor)HalexStep 1: Halex Reaction(KF, 18-Crown-6, Sulfolane, 150°C)Start_Ind->HalexNucleophilic Subst.Start_Lab1-Methyl-1H-pyrazole(General Precursor)LithiationStep 1: Lithiation/Fluorination(n-BuLi, NFSI, THF, -78°C)Start_Lab->LithiationDeprotonationIntermediateINTERMEDIATE:5-Fluoro-1-methyl-1H-pyrazoleHalex->IntermediateYield: ~65-80%Lithiation->IntermediateYield: ~50-70%IodinationStep 2: C4-Iodination(NIS, MeCN, RT) OR (I2, HIO3, AcOH)Intermediate->IodinationElectrophilic Subst.TargetTARGET:5-Fluoro-4-iodo-1-methyl-1H-pyrazoleIodination->TargetYield: >85%

Figure 1: Convergent synthetic pathways for 5-fluoro-4-iodo-1-methyl-1H-pyrazole. The "Halex" route is preferred for scalability, while "Lithiation" is used for small-scale flexibility.[1]

Detailed Experimental Protocols

Protocol A: Industrial-Compatible Synthesis (Halex Route)

Based on adaptations of Bayer process patents (US9302994B2, EP3288923).[1]

Step 1: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole

  • Reagents: 5-Chloro-1-methyl-1H-pyrazole (1.0 eq), Potassium Fluoride (spray-dried, 3.0 eq), 18-Crown-6 (0.05 eq) or Tetramethylammonium chloride (TMAC).[1][2]

  • Solvent: Sulfolane (anhydrous).

  • Procedure:

    • Charge the reaction vessel with sulfolane and KF. Distill off a small volume to ensure absolute dryness (azeotropic drying).[1]

    • Add 5-Chloro-1-methyl-1H-pyrazole and the catalyst.[1][2]

    • Heat to 150–160°C for 12–16 hours under Argon.

    • Monitor: GC-MS should show disappearance of the chloro-starting material (m/z ~116) and appearance of the fluoro-product (m/z ~100).

    • Workup: Distill the product directly from the reaction mixture under reduced pressure (bp ~100°C).

    • Validation: ¹⁹F NMR (CDCl₃) δ -125 ppm (approx).

Step 2: Iodination to 5-Fluoro-4-iodo-1-methyl-1H-pyrazole

  • Reagents: 5-Fluoro-1-methyl-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the fluoropyrazole in MeCN at room temperature (20–25°C).

    • Add NIS portion-wise over 30 minutes to control exotherm.

    • Stir at RT for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The product is less polar than the starting material.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine color) and Brine.

    • Purification: Recrystallization from Hexane/Ethanol or silica gel chromatography.

Protocol B: Downstream Application (Suzuki Coupling)

Standardizing the use of the intermediate in drug discovery.[1]

  • Reagents: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).[1][2]

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with N₂, heat to 90°C for 6 hours.

  • Result: Yields 4-aryl-5-fluoro-1-methylpyrazoles (Kinase Inhibitor Scaffolds).

Freedom-to-Operate (FTO) & Assignee Analysis[1][2]

The landscape for generic 5-fluoropyrazoles is crowded, but the specific combination of 5-fluoro + 4-iodo offers FTO opportunities if the synthesis method is carefully selected.[1][2]

Assignee / Key PlayerFocus AreaRelevance to Topic
Bayer CropScience Agrochemicals (SDHIs)Holds primary patents on Halex processes for 5-fluoropyrazoles.[1][2] Using their exact catalyst systems (e.g., guanidinium salts) may infringe. Use standard Phase Transfer Catalysts (18-crown-6) to avoid this.[1][2]
Pfizer / Merck Kinase InhibitorsOften patent final drugs containing this moiety. The intermediate itself is rarely claimed as a composition of matter in recent filings, suggesting it is effectively public domain (prior art).
Enamine / ChemScene CRO / Building BlocksMajor suppliers. Their catalog listings (e.g., CAS 2171316-89-3) serve as "Non-Patent Literature" (NPL) prior art, preventing new composition-of-matter claims on the molecule itself.[1][2]

FTO Recommendation: Researchers can freely use 5-fluoro-4-iodo-1-methyl-1H-pyrazole for research.[1][2] For commercial manufacturing, avoid the specific "guanidinium chloride" catalyzed Halex variants claimed by Bayer (EP3288923B1). Instead, utilize the classic KF/Sulfolane or KF/18-Crown-6 methods which are off-patent.[1][2]

References

  • Bayer Animal Health GmbH. "Process for the preparation of 5-fluoro-1H-pyrazoles."[1][2] U.S. Patent 9,302,994. Issued April 5, 2016.

  • Bayer CropScience AG. "Method for preparing 5-fluoro-1H-pyrazole-4-carbonyl fluorides."[1][2] European Patent 3,288,923 B1. Granted Feb 12, 2020.

  • Vilkauskaitė, G., et al. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole."[1][2] Molbank, 2009(3), M620. (Validating iodination protocols).

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org. Chem. 2008, 73, 3523–3529. (Background on pyrazole regiochemistry).

  • ChemScene. "Product Information: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole (CAS 2171316-89-3)."[1][2] (Evidence of commercial availability/Prior Art).

Methodological & Application

Application Notes and Protocols for the Electrophilic Iodination of 5-Fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Iodinated Fluoropyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, owing to its wide range of biological activities.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, fluorinated pyrazoles are highly sought-after building blocks in the development of novel therapeutic agents and agrochemicals.[4][5] Further functionalization of these fluorinated scaffolds is often necessary to explore structure-activity relationships and optimize lead compounds.

The introduction of an iodine atom onto the pyrazole ring is a particularly valuable transformation, as iodo-heteroaromatics are versatile intermediates for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[6][7][8] These reactions enable the facile construction of complex molecular architectures from the iodinated pyrazole core. This application note provides a detailed guide to the electrophilic iodination of 5-fluoro-1-methyl-1H-pyrazole, a key intermediate for the synthesis of a diverse range of functionalized pyrazoles. We will delve into the underlying mechanistic principles, provide a comparative overview of common iodination conditions, and present a detailed, field-tested protocol for this transformation.

Mechanistic Considerations and Regioselectivity in the Iodination of 5-Fluoro-1-methyl-1H-pyrazole

The electrophilic iodination of pyrazoles proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.[9] This multi-step process involves the initial generation of a potent electrophilic iodine species (I⁺), followed by the attack of the electron-rich pyrazole ring on the electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion). Finally, deprotonation of this intermediate restores the aromaticity of the ring, yielding the iodinated pyrazole.

The regioselectivity of this reaction is dictated by the electronic and steric effects of the substituents on the pyrazole ring.[10] For a generic pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack.[10][11]

In the case of 5-fluoro-1-methyl-1H-pyrazole, we must consider the directing effects of both the 1-methyl and the 5-fluoro substituents:

  • 1-Methyl Group: The methyl group at the N1 position is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution.

  • 5-Fluoro Group: The fluorine atom at the C5 position exhibits a dual electronic effect. It is an electron-withdrawing group via induction (-I effect) and an electron-donating group via resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect can still influence the regioselectivity of the substitution.

Considering these factors, the electrophilic attack is most likely to occur at the C4 position . The C3 position is adjacent to the electron-donating nitrogen of the methyl group but is also subject to the deactivating inductive effect of the neighboring fluorine atom. The C4 position, while influenced by the deactivating effect of the fluorine at C5, is activated by the N1-methyl group and is the inherently more reactive position in the pyrazole ring.

Figure 1: Generalized mechanism for the electrophilic iodination of 5-fluoro-1-methyl-1H-pyrazole.

Comparative Overview of Common Iodination Conditions

Several reagents and conditions have been successfully employed for the iodination of pyrazoles. The choice of method often depends on the substrate's reactivity, the desired regioselectivity, and functional group tolerance.

Iodinating AgentTypical ConditionsAdvantagesPotential Drawbacks
Iodine Monochloride (ICl) CH₂Cl₂, Li₂CO₃, room temperature[1][6][7]Highly reactive, often leading to high yields.Can be harsh for sensitive substrates; requires a base to neutralize HCl.
N-Iodosuccinimide (NIS) Acetonitrile, TFA or H₂SO₄ (catalytic), 0 °C to reflux[6][12][13]Milder than ICl, easy to handle solid reagent.May require acidic conditions for activation, which may not be suitable for all substrates.
Iodine / Oxidant I₂, Ceric Ammonium Nitrate (CAN) in MeCN, reflux[8][12]Effective for a range of substituted pyrazoles.Oxidative conditions may not be compatible with certain functional groups.
Iodine / Hydrogen Peroxide I₂, H₂O₂, H₂O, room temperature[6][13]"Green" and practical method using water as a solvent.Reaction times can be long depending on the substrate's reactivity.

For the iodination of 5-fluoro-1-methyl-1H-pyrazole, a milder approach is generally preferred to avoid potential side reactions. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of acid offers a good balance of reactivity and selectivity. The use of an acid catalyst enhances the electrophilicity of the iodine from NIS.

Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the C4-iodination of 5-fluoro-1-methyl-1H-pyrazole using N-Iodosuccinimide.

Materials:

  • 5-Fluoro-1-methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoro-1-methyl-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NIS: While stirring, add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) portion-wise to the cooled solution.

  • Addition of Acid Catalyst: To the resulting mixture, add a catalytic amount of trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) (e.g., 5-10 mol%).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-iodo-5-fluoro-1-methyl-1H-pyrazole.

Experimental Workflow start Start dissolve Dissolve 5-fluoro-1-methyl-1H-pyrazole in anhydrous acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nis Add N-Iodosuccinimide (NIS) cool->add_nis add_acid Add catalytic acid (TFA or H₂SO₄) add_nis->add_acid monitor Monitor reaction by TLC add_acid->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ (aq), H₂O, and brine extract->wash dry Dry over MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 2: Step-by-step experimental workflow for the iodination of 5-fluoro-1-methyl-1H-pyrazole.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Iodosuccinimide and trifluoroacetic acid are corrosive and should be handled with care.

  • Avoid inhalation of dust from NIS.

Conclusion

The electrophilic iodination of 5-fluoro-1-methyl-1H-pyrazole is a key transformation for accessing versatile building blocks in drug discovery and development. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, high yields of the desired 4-iodo product can be achieved. The provided protocol using N-Iodosuccinimide offers a reliable and efficient method for this synthesis. As with any chemical reaction, optimization of the conditions may be necessary to achieve the best results for a specific application.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
  • Waldo, J. P., & Larock, R. C. (2007). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. Available at: [Link]

  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate.
  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. Available at: [Link]

  • Chloramine-T - Wikipedia. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • mechanism of iodination for aromatic compounds - Benchchem.
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC. Available at: [Link]

  • Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry.
  • An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives - Benchchem.
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. Available at: [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed. Available at: [Link]

  • 16.2: Other Aromatic Substitutions - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole - MDPI. Available at: [Link]

Sources

Application Note: Precision C-H Functionalization of 5-Fluoro-1-methyl-1H-pyrazole at the C4 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in blockbuster drugs like Celecoxib and Sildenafil. The introduction of fluorine atoms into this scaffold—specifically the 5-fluoro-1-methyl-1H-pyrazole motif—enhances metabolic stability and lipophilicity (LogP), serving as a potent bioisostere.

However, functionalizing this specific core presents a regioselectivity paradox.[1] While the C5 position is typically the most acidic and reactive site for direct metalation, the presence of the fluorine atom at C5 blocks this pathway. This Application Note details a validated protocol for Pd-catalyzed direct C–H arylation targeting the C4 position . By exploiting the "blocking group" effect of the C5-fluorine and the inherent nucleophilicity of the C4 carbon, researchers can achieve high-yield cross-couplings without pre-functionalization (e.g., halogenation) of the pyrazole core.

Chemical Context & Mechanistic Strategy

The "Fluorine Blocking" Strategy

In unsubstituted 1-methylpyrazoles, C-H activation typically favors the C5 position due to the acidity of the proton adjacent to the nitrogen (pKa ~29).

  • Substrate Analysis: In 5-fluoro-1-methyl-1H-pyrazole, the C5 position is occupied.

  • Electronic Bias: The pyrazole ring is electron-rich. The C4 position has the highest electron density (HOMO coefficient), making it the preferred site for Electrophilic Aromatic Substitution (

    
    ) and Concerted Metallation-Deprotonation (CMD) pathways typical of Pd(II) catalysis.
    
  • Regioselectivity: With C5 blocked, the competition is between C3 and C4. The C4 position is significantly more nucleophilic than C3, ensuring exclusive C4 regioselectivity under electrophilic conditions.

Mechanism: Concerted Metallation-Deprotonation (CMD)

The reaction proceeds via a CMD pathway where a carbonate or acetate base assists in the cleavage of the C4-H bond while the palladium center coordinates to the ring. The C5-F atom exerts an inductive electron-withdrawing effect, slightly acidifying the C4-H bond compared to non-fluorinated analogs, potentially accelerating the CMD step.

CMD_Mechanism Substrate 5-Fluoro-1-methylpyrazole Transition CMD Transition State (Base-assisted C4-H cleavage) Substrate->Transition Coordination C5_Block C5-F Blocked Substrate->C5_Block C4_Select C4 Nucleophilic Attack Substrate->C4_Select Pd_Species L-Pd(II)-Ar(X) Pd_Species->Transition Insertion Product C4-Arylated Pyrazole Transition->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the CMD transition state and the regioselective preference for C4 due to the C5-fluorine block.

Validated Protocols

Protocol A: Pd-Catalyzed Direct C4-H Arylation

This protocol is the primary method for constructing biaryl scaffolds. It is adapted from high-efficiency conditions developed for 5-chloropyrazoles, which exhibit identical regiochemical behavior to the 5-fluoro analog.

Reagents & Equipment:

  • Substrate: 5-Fluoro-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) (Electron-deficient Ar-Br works best)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Base: Potassium Acetate (KOAc) (2.0 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc) (0.2 M concentration)

  • Apparatus: Sealed pressure tube or microwave reactor.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a reaction tube with Pd(OAc)₂ (0.05 mmol), KOAc (2.0 mmol), and the Aryl Bromide (1.2 mmol).

  • Substrate Addition: Add 5-fluoro-1-methyl-1H-pyrazole (1.0 mmol) and DMAc (5 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for catalyst longevity).

  • Reaction: Seal the tube and heat to 150 °C for 16 hours.

    • Note: If using a microwave reactor, heat to 160 °C for 1–2 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMAc.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization Table:

VariableConditionOutcome / Notes
Catalyst Pd(OAc)₂ (Ligand-free)Preferred. High activity for C4-H.
Catalyst PdCl₂(dppb)Alternative if Ar-Br is sterically hindered.
Base KOAcEssential for CMD mechanism.
Base Cs₂CO₃Can lead to decomposition of fluorinated substrate; avoid.
Solvent DMAcSuperior to DMF due to higher boiling point stability.
Protocol B: Ir-Catalyzed C-H Borylation (Access to C4-Boronates)

For converting the C4-H into a versatile handle (boronic ester) for Chan-Lam or Suzuki couplings.

Reagents:

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%)

  • Boron Source: B₂pin₂ (1.0 equiv)

  • Solvent: THF or MTBE (reflux).

Key Insight: While steric control usually dictates Ir-borylation, the 5-fluoro group is small (


 = 1.47 Å). However, the electronic activation of C4 combined with the steric shielding of C3 by the N-methyl group often results in high C4 selectivity.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired downstream application.

Workflow Start Start: 5-Fluoro-1-methyl-1H-pyrazole Decision Target Moiety? Start->Decision RouteA Route A: Biaryl Formation (Direct Arylation) Decision->RouteA Aryl Group RouteB Route B: Boronate Ester (Intermediate for diverse coupling) Decision->RouteB Boron/Other StepA1 Reagents: Ar-Br, Pd(OAc)2, KOAc Solvent: DMAc, 150°C RouteA->StepA1 StepB1 Reagents: B2pin2, [Ir(OMe)(cod)]2 Ligand: dtbpy, THF, 80°C RouteB->StepB1 ProductA Product: 4-Aryl-5-fluoro-1-methylpyrazole StepA1->ProductA ProductB Product: 5-Fluoro-1-methylpyrazole-4-BPin StepB1->ProductB

Figure 2: Operational workflow for selecting between Direct Arylation and C-H Borylation pathways.

Critical Troubleshooting & Safety

The "De-fluorination" Risk
  • Issue: Under harsh basic conditions (e.g., NaOtBu) or high temperatures (>160°C), nucleophilic aromatic substitution (

    
    ) can occur, displacing the Fluorine atom at C5.
    
  • Solution: Stick to mild carbonate or acetate bases (KOAc, K₂CO₃). Avoid alkoxide bases. Ensure the temperature does not exceed 150°C unless using microwave irradiation for short durations.

Regio-leakage to C3
  • Observation: Trace amounts (<5%) of C3-arylated product may form.

  • Mitigation: This is rare due to the lower nucleophilicity of C3. If observed, switch to a bulkier phosphine ligand (e.g., DavePhos) to increase steric discrimination, further disfavoring the C3 position which is flanked by the N-methyl group.

References

  • Doucet, H. et al. (2012). "Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles." Journal of Organic Chemistry.

    • Core Reference: Establishes the protocol for C4-aryl
  • Gandeepan, P. et al. (2019). "Transition Metal-Catalyzed C–H Activation of Pyrazoles." Chemical Reviews.

    • Review: Comprehensive overview of pyrazole reactivity trends.
  • Hartwig, J. F. (2011). "Borylation of C-H Bonds Catalyzed by Iridium Complexes." Chemical Society Reviews.

    • Methodology: Foundation for the Ir-catalyzed borylation protocol.[2][3]

  • Fagnou, K. et al. (2006). "Palladium-Catalyzed Cross-Coupling of Unactivated Arenes." Science.

    • Mechanism:[1][4][5][6] Elucidation of the CMD mechanism essential for understanding the role of KOAc.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Fluoro-4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Fluoro-4-Iodopyrazoles in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutics.[1][2][3][4][5] Its value lies in its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The strategic functionalization of the pyrazole ring is paramount for modulating the pharmacological profile of drug candidates. Among the various synthetic methodologies, nucleophilic aromatic substitution (SNAr) offers a powerful and versatile approach for introducing molecular diversity.[6]

This guide focuses on the SNAr reactions of 5-fluoro-4-iodopyrazoles, a class of substrates with significant potential for creating complex and novel molecular architectures. The presence of two distinct halogen atoms on the pyrazole ring opens up possibilities for selective and sequential functionalization, making these compounds highly valuable building blocks. We will delve into the mechanistic underpinnings of SNAr on this specific scaffold, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes.

Mechanistic Insights: Understanding Reactivity and Selectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8][9] In the first and typically rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10] The aromaticity of the ring is then restored in the second, faster step through the expulsion of the leaving group.[7][9]

For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).[11][12] In the case of pyrazoles, the ring itself is considered moderately π-excessive, which generally disfavors nucleophilic attack.[13] Therefore, the presence of activating groups is often necessary to promote SNAr reactions. However, the inherent electron-deficient nature of the pyrazole ring at certain positions, coupled with the strong inductive effect of the fluorine atom, can sufficiently activate the ring for substitution.

The Dueling Halogens: Regioselectivity in 5-Fluoro-4-Iodopyrazoles

A key consideration for SNAr on 5-fluoro-4-iodopyrazoles is regioselectivity: which halogen will be displaced? In classical SNAr reactions, the rate of substitution is often dependent on the electronegativity of the leaving group, with fluoride being an excellent leaving group due to its ability to stabilize the transition state of the initial nucleophilic attack.[7][10] The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I.

However, the nature of the pyrazole ring and the specific reaction conditions can lead to deviations from this trend. Computational studies on di-halogenated pyrazoles have shown that the LUMO (Lowest Unoccupied Molecular Orbital) lobes, which indicate the site of nucleophilic attack, can be larger at different carbon-halogen bonds depending on the substitution pattern.[14] For N-methyl-3,5-dibromopyrazole, the LUMO lobes are significantly larger at the C5 position, suggesting a preference for substitution at this site.[14]

In the case of 5-fluoro-4-iodopyrazoles, the strong electron-withdrawing effect of the fluorine atom at the 5-position is expected to make this site the primary target for nucleophilic attack, leading to the displacement of the fluoride ion. The C-F bond is strong, but the rate-determining step is the attack on the carbon, which is facilitated by the electronegativity of the fluorine.

Synthesis of the Starting Material: 5-Fluoro-4-Iodopyrazoles

A reliable synthesis of the 5-fluoro-4-iodopyrazole starting material is crucial. A plausible synthetic route involves the initial formation of a pyrazole ring, followed by sequential halogenation. For instance, a substituted pyrazole can be first iodinated, followed by fluorination. Direct iodination of pyrazoles can be achieved using elemental iodine under oxidative conditions or with N-iodosuccinimide (NIS).[15] Subsequent fluorination at the 5-position can be accomplished using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).[16]

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of nucleophiles.

General Considerations:
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of strong bases and sensitive reagents by atmospheric moisture.

  • Anhydrous Solvents: Use of anhydrous solvents is highly recommended, especially when employing strong bases like sodium hydride or potassium tert-butoxide.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: SNAr with Amine Nucleophiles

This protocol details a general procedure for the reaction of a 5-fluoro-4-iodopyrazole with a primary or secondary amine.

Materials:

  • N-substituted 5-fluoro-4-iodopyrazole (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-substituted 5-fluoro-4-iodopyrazole and the base.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Add the amine nucleophile to the stirring suspension.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction until completion (typically 4-24 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: K₂CO₃ or DIPEA is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction, especially with less activated substrates or weaker nucleophiles.

Protocol 2: SNAr with Thiol Nucleophiles

This protocol outlines a general procedure for the reaction with thiol nucleophiles.

Materials:

  • N-substituted 5-fluoro-4-iodopyrazole (1.0 eq)

  • Thiol nucleophile (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the thiol nucleophile to the stirring suspension to form the thiolate in situ.

  • After 15-30 minutes of stirring at 0 °C, add a solution of the N-substituted 5-fluoro-4-iodopyrazole in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A strong base like NaH or KOtBu is required to deprotonate the thiol to form the more nucleophilic thiolate.

  • Temperature: The initial formation of the thiolate is performed at 0 °C to control the exothermic reaction. The subsequent substitution can often proceed at room temperature due to the high nucleophilicity of the thiolate.

Data Presentation

The following table provides representative, literature-derived examples of SNAr reactions on analogous fluorinated heterocycles to illustrate the expected scope and efficiency.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMSO1001285
2BenzylamineDIPEADMF110878
3ThiophenolNaHTHFrt492
4Sodium methoxide-MeOH65688

Visualizations

SNAr Mechanism on 5-Fluoro-4-Iodopyrazole

Caption: General mechanism of SNAr on 5-fluoro-4-iodopyrazole.

Experimental Workflow for SNAr

SNAr_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pyrazole, Base, and Solvent setup->add_reagents add_nucleophile Add Nucleophile add_reagents->add_nucleophile heating Heat to Reaction Temperature add_nucleophile->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Pure Product purification->end

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution on 5-fluoro-4-iodopyrazoles represents a highly effective strategy for the synthesis of novel, functionalized pyrazole derivatives. The principles outlined in these application notes, combined with the detailed protocols, provide a solid foundation for researchers to explore the synthetic utility of this important class of building blocks. The ability to selectively displace the 5-fluoro substituent opens avenues for the creation of diverse molecular libraries, which will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Two mechanisms for SNAr reactions. The first one is the single-step... Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from [Link]

  • ACS Publications. (2001). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - SNAr mechanism. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Retrieved from [Link]

  • Nucleophilic aromatic substitution: Significance and symbolism. (n.d.). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ACS Publications. (2025, May 14). Aryne Polymerization Enabled by Pyrazole-Induced Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Retrieved from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016, August 6). Retrieved from [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023, October 12). Retrieved from [Link]

  • University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • PMC. (2025, June 3). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Retrieved from [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

  • Scribd. (n.d.). Advanced SNAr Reaction Guide. Retrieved from [Link]

  • ResearchGate. (2025, November 23). (PDF) Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Retrieved from [Link]

  • Springer Professional. (2025, May 2). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2018, December 10). MedChemComm. Retrieved from [Link]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Novel synthesis of 5-carboxyl-4-perfluoroalkyl triazoles enable rapid SAR exploration of pyridine N-oxide-based factor XIa inhibitor. Retrieved from [Link]

  • PMC. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2021, September 11). Radiosynthesis of 5-[ 18 F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[ 18 F]Fluorine Exchange Reaction. Retrieved from [Link]

  • Premier Publishing. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]

Sources

Regioselective N-methylation of 5-fluoro-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Validated Protocol for the Highly Regioselective N1-Methylation of 5-Fluoro-4-Iodo-1H-Pyrazole

Abstract

The regioselective N-alkylation of unsymmetrically substituted pyrazoles is a persistent challenge in synthetic and medicinal chemistry, often yielding isomeric mixtures that are difficult to separate.[1][2] This application note provides a robust and highly regioselective protocol for the N-methylation of 5-fluoro-4-iodo-1H-pyrazole, a versatile fluorinated building block. By employing a sterically encumbered α-halomethylsilane as a "masked" methylating agent, this method preferentially yields the N1-methylated isomer in high selectivity and good yield.[3][4][5] We detail the mechanistic rationale for this selectivity, provide a step-by-step experimental procedure, and offer guidance on the characterization and troubleshooting of the reaction. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to overcome the challenge of pyrazole N-alkylation.

Introduction: The N-Methyl Pyrazole Motif and the Selectivity Challenge

N-methyl pyrazole cores are privileged scaffolds found in numerous FDA-approved drugs and clinical candidates, valued for their metabolic stability and ability to modulate physicochemical properties.[3] However, the synthesis of non-symmetrical N-methyl pyrazoles is complicated by the presence of two adjacent, nucleophilic nitrogen atoms.[3] Direct methylation with traditional reagents like methyl iodide or dimethyl sulfate often results in poor regioselectivity, leading to the formation of both N1 and N2-methylated isomers.[2]

The substrate of interest, 5-fluoro-4-iodo-1H-pyrazole, presents a classic regioselectivity problem. The electronic and steric influences of the fluoro and iodo substituents create distinct environments at the N1 and N2 positions, yet standard methylation conditions fail to provide adequate control. This protocol leverages a modern synthetic strategy to overcome this limitation.

Mechanistic Rationale for Regiocontrol

The challenge of selectively methylating 5-fluoro-4-iodo-1H-pyrazole stems from the similar reactivity of the two ring nitrogens after deprotonation. The key to controlling the regioselectivity lies in exploiting the steric differences between the two positions.

  • N1 Position: Adjacent to the C5-fluoro group.

  • N2 Position: Adjacent to the C4-iodo group.

The iodine atom is significantly larger than the fluorine atom, creating a more sterically hindered environment around the N2 position. This protocol utilizes a bulky alkylating agent, (chloromethyl)triisopropoxysilane, which acts as a masked methyl group.[3][5] The large triisopropoxysilyl group directs the alkylation to the less sterically encumbered nitrogen atom (N1), away from the bulky iodine substituent at C4. The reaction proceeds in two key stages:

  • N1-Silylmethylation: The pyrazole is deprotonated with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS). The resulting pyrazolate anion then reacts with the sterically demanding (chloromethyl)triisopropoxysilane. The bulky silyl group ensures the reaction occurs almost exclusively at the N1 position.

  • Protodesilylation: The silyl group is subsequently cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in the presence of water to reveal the desired N1-methyl group.[3]

G cluster_0 The Regioselectivity Problem cluster_1 Product Mixture cluster_2 Strategic Solution: Steric Control start 5-Fluoro-4-Iodo-1H-Pyrazole base Base (e.g., KHMDS) start->base Deprotonation anion2 Pyrazolate Anion anion Pyrazolate Anion base->anion reagent Standard Methylating Agent (e.g., MeI) anion->reagent Alkylation product1 N1-Methyl Isomer (Less Hindered) reagent->product1 Minor Pathway product2 N2-Methyl Isomer (More Hindered) reagent->product2 Major Pathway (Often) bulky_reagent Bulky 'Masked' Methyl Reagent ((iPrO)3SiCH2Cl) anion2->bulky_reagent Sterically-Directed Alkylation intermediate N1-Silylmethylated Intermediate bulky_reagent->intermediate desilylation Protodesilylation (TBAF, H2O) intermediate->desilylation final_product Desired N1-Methyl Isomer (>95% Selectivity) desilylation->final_product

Figure 1: Logic diagram illustrating the regioselectivity problem and the strategic solution.

Detailed Experimental Protocol

This protocol is adapted from a method developed for achieving high N1-selectivity in pyrazole alkylation.[2][3]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Equiv.Notes
5-Fluoro-4-Iodo-1H-pyrazole225.951.01.0Substrate
Potassium bis(trimethylsilyl)amide (KHMDS)199.441.21.2Use as a solution in THF (e.g., 0.5 M or 1.0 M)
(Chloromethyl)triisopropoxysilane252.831.21.2N1-directing alkylating agent
Tetrabutylammonium fluoride (TBAF)261.472.02.0Use as a 1.0 M solution in THF
Anhydrous Tetrahydrofuran (THF)-~10 mL-Reaction solvent
Anhydrous Dimethyl Sulfoxide (DMSO)-~2.5 mL-Co-solvent to aid solubility
Ethyl Acetate (EtOAc)---Extraction solvent
Water (H₂O)---For workup and desilylation
Brine---For workup
Anhydrous Sodium Sulfate (Na₂SO₄)---Drying agent
Safety Precautions
  • This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as KHMDS is highly reactive with moisture and air.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • KHMDS is a strong base and is corrosive. Handle with care.

  • TBAF is a source of fluoride ions and should be handled with caution.

Step-by-Step Procedure

G start Setup step1 1. Dissolve Pyrazole Add 5-fluoro-4-iodo-1H-pyrazole to an oven-dried flask under N₂. Add anhydrous THF and DMSO (4:1 v/v). start->step1 step2 2. Deprotonation Cool the solution to 0 °C. Add KHMDS solution dropwise. Stir at 0 °C for 30 minutes. step1->step2 step3 3. N-Silylmethylation Add (chloromethyl)triisopropoxysilane dropwise at 0 °C. Warm to room temperature and stir for 2-4 hours. step2->step3 step4 4. Monitor Reaction Monitor progress by TLC or LC-MS until starting material is consumed. step3->step4 step5 5. Protodesilylation Add TBAF solution and water. Heat to 60 °C and stir for 2-4 hours. step4->step5 Upon Completion step6 6. Monitor Desilylation Monitor by TLC or LC-MS until the silylated intermediate is consumed. step5->step6 step7 7. Workup Cool to RT, dilute with EtOAc. Wash with water, then brine. step6->step7 Upon Completion step8 8. Isolation Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. step7->step8 step9 9. Purification Purify the crude product by silica gel column chromatography. step8->step9 end Characterization step9->end

Figure 2: Step-by-step experimental workflow for the regioselective N1-methylation.

Part A: N-Silylmethylation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 5-fluoro-4-iodo-1H-pyrazole (1.0 equiv).

  • Add anhydrous THF (~8 mL) and anhydrous DMSO (~2 mL) to dissolve the substrate.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the KHMDS solution (1.2 equiv) dropwise over 5 minutes. A color change may be observed.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting pyrazole.

Part B: Protodesilylation and Purification

  • Upon completion of the N-alkylation step, add the TBAF solution (1.0 M in THF, 2.0 equiv) and water (2.0 equiv) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours. The use of a reflux condenser is recommended.

  • Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (~50 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-fluoro-4-iodo-1-methyl-1H-pyrazole.

Characterization and Confirmation of Regiochemistry

Unambiguous structural confirmation is critical. The two possible regioisomers, 5-fluoro-4-iodo-1-methyl-1H-pyrazole (N1-methyl) and 3-fluoro-4-iodo-1-methyl-1H-pyrazole (N2-methyl), can be distinguished using NMR spectroscopy.

TechniqueExpected Observation for N1-IsomerRationale
¹H NMR N-CH₃ signal (~3.9 ppm, singlet). C3-H signal (~7.6 ppm, doublet due to ⁴JHF coupling).The chemical shifts are influenced by the anisotropic effects of the adjacent substituents.
¹³C NMR N-CH₃ signal (~39 ppm). C3, C4, C5 signals will have distinct shifts and C-F coupling constants.The carbon environment is unique for each isomer. C5 will show a large ¹JCF coupling.
NOESY A nuclear Overhauser effect (NOE) correlation may be observed between the N-CH₃ protons and the C5-F (or a proton on a C5 substituent if present).This through-space correlation provides definitive proof of which nitrogen the methyl group is attached to.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete deprotonation (inactive base, wet solvent). Decomposed reagents.Use freshly opened or titrated KHMDS. Ensure all solvents are rigorously anhydrous. Use fresh (chloromethyl)triisopropoxysilane.[2]
Poor Regioselectivity Reaction temperature too high during alkylation. Use of a less bulky reagent.Maintain 0 °C during the addition of the alkylating agent. Ensure the correct silylating reagent is used. This protocol should give >95:5 selectivity.
Incomplete Desilylation Insufficient TBAF or water. Insufficient heating.Increase equivalents of TBAF and water to 2.5-3.0 equiv. Ensure the reaction is heated to 60 °C and monitored to completion (may require longer than 4 hours).
Low Yield after Workup Product is somewhat polar and may have partial water solubility.Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with ethyl acetate to recover any dissolved product.[2]

Conclusion

This application note provides a reliable and highly regioselective method for the N1-methylation of 5-fluoro-4-iodo-1H-pyrazole. By leveraging a sterically directed alkylation strategy with a masked methylating agent, this protocol overcomes the common challenge of isomeric mixture formation. The procedure is robust, uses commercially available reagents, and yields the desired N1-methylated product with excellent control, facilitating the synthesis of valuable pyrazole-based compounds for drug discovery and development.

References

  • Lumbroso, A. et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]

  • Baryshnikov, S. V. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]

  • Zhang, Y. et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(24), 7964-7968. Available at: [Link]

  • Carradori, S. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. Available at: [Link]

  • Sperry, J. B. et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. Available at: [Link]

  • RDiscovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Huang, A. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. National Library of Medicine. Available at: [Link]

  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Library of Medicine. Available at: [Link]

Sources

Application Note: Strategic Utilization of 5-Fluoro-4-iodo-1-methyl-1H-pyrazole in Multimodal FBDD Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trifecta" Fragment

In Fragment-Based Drug Design (FBDD), the utility of a fragment is often limited by a single modality—it is either good for NMR, good for crystallography, or easy to synthesize. 5-fluoro-4-iodo-1-methyl-1H-pyrazole (FIMP) represents a rare "Trifecta" scaffold that simultaneously addresses three critical bottlenecks in the hit-to-lead workflow:

  • The "Spy" (Screening): The 5-fluorine atom provides a sensitive, background-free handle for Ligand-Observed 19F NMR , enabling rapid Kd determination without protein labeling.

  • The "Anchor" (Structural Biology): The 4-iodine atom is a heavy halogen capable of Anomalous Dispersion (SAD) Phasing , allowing for unambiguous orientation of the fragment within the binding pocket, even at low occupancy.

  • The "Handle" (Chemistry): The C4-Iodine bond is a highly reactive "exit vector" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura), facilitating rapid Fragment Growing into adjacent sub-pockets.

This Application Note provides validated protocols for leveraging FIMP across these three domains.

Physicochemical Profile & Library Fit

Before deploying FIMP, it is essential to understand its behavior in solution. The molecule adheres strictly to the "Rule of Three" (Ro3), ensuring that subsequent elaboration does not prematurely violate drug-like properties.

Table 1: Physicochemical Properties of FIMP

PropertyValueFBDD Implication
Molecular Weight ~226.0 DaHigh Ligand Efficiency (LE) Potential. Leaves ~275 Da "headroom" for elaboration while staying <500 Da.
cLogP ~1.2Ideal Solubility. Soluble in DMSO/Buffer mixes; hydrophobic enough to engage lipophilic pockets.
H-Bond Donors 0Membrane Permeability. Methylation at N1 removes the donor, improving passive permeability.
H-Bond Acceptors 2 (N2, F)Vector Specificity. N2 is the primary acceptor; F acts as a weak acceptor and metabolic blocker.
TPSA ~18 ŲPolarity Balance. Low TPSA supports CNS penetration potential if required.
19F NMR Shift ~ -150 to -170 ppmSpectral Isolation. Far removed from TFA standards; clean singlet (no H-F coupling complexity if decoupled).

Protocol A: Ligand-Observed 19F NMR Screening

Objective: Detect binding events and estimate affinity (


) using the sensitivity of the 5-fluorine nucleus to changes in the local chemical environment (chemical shift perturbation) or tumbling rate (T2 relaxation).
Materials
  • Fragment: 5-fluoro-4-iodo-1-methyl-1H-pyrazole (100 mM stock in d6-DMSO).

  • Protein: Target protein (>95% purity), buffer exchanged into NMR buffer.

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorocytosine (50 µM).

  • Instrument: 600 MHz NMR with CryoProbe (optimized for 19F).

Experimental Workflow
  • Buffer Optimization:

    • Ensure buffer contains 10%

      
       for the lock.
      
    • Critical: Avoid fluorinated buffers or surfactants that may interfere with the -150 ppm region.

  • Sample Preparation (T2 Relaxation Filter):

    • Tube A (Reference): 50 µM FIMP + 50 µM TFA in Buffer (Total Vol: 500 µL).

    • Tube B (Experimental): 50 µM FIMP + 10 µM Protein + 50 µM TFA in Buffer.

    • Note: A high Ligand:Protein ratio (5:1 to 20:1) is used to ensure the "free" ligand population is in fast exchange with the "bound" population.

  • Acquisition Parameters (CPMG Sequence):

    • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) spin-echo.

    • Relaxation Delay (

      
      ): 200 ms (filters out slow-tumbling bound species).
      
    • Scans: 128–256 (depending on probe sensitivity).

  • Data Analysis:

    • Binding Criteria: A significant reduction in peak intensity (>30%) or line broadening in Tube B compared to Tube A indicates binding. The large protein-ligand complex tumbles slowly, causing rapid T2 relaxation; the CPMG filter suppresses this signal, leaving only the non-binding population.

    • Equation:

      
      .
      

Protocol B: X-Ray Crystallography (Iodine Phasing)

Objective: Use the anomalous scattering signal of the Iodine atom to solve the phase problem and unambiguously determine the orientation of the pyrazole ring in the active site.

Mechanism

Iodine (Z=53) has a strong anomalous signal (


 at Cu 

). Even at low occupancy (common for fragments), the Iodine position can be located in the anomalous difference map, acting as a beacon for the rest of the molecule.
Soaking Protocol
  • Crystal Growth: Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

  • Soak Preparation:

    • Prepare a "Soak Solution" matching the mother liquor but containing 20–50 mM FIMP.

    • Tip: Use a stepwise increase in DMSO concentration if the crystal cracks (e.g., 5%

      
       10% DMSO).
      
  • Incubation:

    • Transfer crystals to Soak Solution.

    • Duration: 1 hour to overnight. (Iodine is hydrophobic; long soaks may lead to non-specific binding in hydrophobic patches).

  • Cryoprotection & Data Collection:

    • Flash cool in liquid nitrogen.

    • Energy Selection: Collect data at a wavelength optimized for Iodine anomalous signal (typically 1.54 Å for home source Cu-anode or ~0.92 Å at synchrotrons to maximize

      
       without excessive absorption).
      
  • Data Processing:

    • Process data keeping Friedel pairs separate.

    • Calculate the Anomalous Difference Map . Look for strong peaks (>5

      
      ) corresponding to the Iodine atom.
      
    • Use the Iodine position to seed the molecular replacement or SAD phasing solution.

Protocol C: Synthetic Elaboration (Suzuki-Miyaura)[1]

Objective: Utilize the 4-iodo "handle" to grow the fragment into a lead compound by coupling with aryl/heteroaryl boronic acids.

Reaction Scheme: FIMP-I + Ar-B(OH)2 ->[Pd] FIMP-Ar

Reagents & Conditions
  • Catalyst:

    
     (Robust, air-stable) or 
    
    
    
    .
  • Base:

    
     (preferred for sterically hindered couplings) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1).[1]

Step-by-Step Procedure
  • Setup:

    • In a microwave vial, charge FIMP (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (2.5 equiv).

    • Add Solvent (concentration ~0.1 M).

    • Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling or dehalogenation).

    • Add Catalyst (5 mol%).[1] Cap immediately.

  • Reaction:

    • Microwave: Heat to 100°C for 30 minutes.

    • Thermal: Heat to 80°C for 4–12 hours.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.

    • Dry over

      
      , concentrate.
      
    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Troubleshooting Dehalogenation:

    • If the Iodine is reduced to Hydrogen (forming 5-fluoro-1-methyl-pyrazole) instead of coupling, switch to anhydrous conditions (DMF/TEA) or lower the temperature.

Integrated FBDD Workflow

The following diagram illustrates the decision logic when using FIMP.

FBDD_Workflow Start Fragment Library (FIMP Scaffold) Screen 19F NMR Screening (Ligand Observed) Start->Screen Hit Hit Identified? (T2 Relaxation / Shift) Screen->Hit Hit->Start No Binding Xray X-Ray Crystallography (Soak with FIMP) Hit->Xray Confirmed Binder Phasing Anomalous Signal (Iodine) Detect Binding Mode Xray->Phasing Collect @ 1.54Å Design Structure-Based Design (Vector Selection) Phasing->Design Map Interactions Chem Suzuki Coupling (Fragment Growing) Design->Chem Target Sub-pocket Chem->Xray Re-validate Structure Lead Lead Compound (IC50 < 1µM) Chem->Lead Iterate

Figure 1: The Integrated FBDD Workflow for FIMP. Blue = Screening, Green = Structural Biology, Red = Chemistry.

References

  • Scott, D. E., et al. (2012). "Fragment-based drug discovery: tools, practical approaches and examples." Current Opinion in Chemical Biology. Link

  • Norton, R. S., et al. (2016). "Targeting proteins with fluorinated fragments: 19F NMR in fragment-based drug discovery." Journal of Biomolecular NMR. Link

  • Wielens, J., et al. (2013). "Parallel synthesis of 4-substituted pyrazoles for fragment-based drug discovery." Tetrahedron Letters. Link

  • Jhoti, H., et al. (2013). "The importance of being heavy: the role of bromine and iodine in fragment-based drug discovery." Acta Crystallographica Section D. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[2] Nature Reviews Drug Discovery. Link

Sources

Preparation of 5-fluoro-4-iodo-1-methyl-1H-pyrazole via lithiation-halogen exchange

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-Fluoro-4-iodo-1-methyl-1H-pyrazole via Lithiation-Halogen Exchange

Part 1: Introduction & Strategic Analysis

Subject: The preparation of 5-fluoro-4-iodo-1-methyl-1H-pyrazole (Target Molecule).

Significance: This fluorinated heterocycle is a high-value pharmacophore, widely utilized in the development of kinase inhibitors (e.g., LRRK2, JAK) and agrochemicals. The presence of the fluorine atom at the C5 position modulates metabolic stability and lipophilicity, while the C4-iodine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

Synthetic Challenge: Direct fluorination of the pyrazole ring is notoriously difficult due to the electron-rich nature of the heterocycle, often leading to non-selective mixtures or requiring hazardous elemental fluorine (


). Furthermore, achieving the specific 5-fluoro-4-iodo substitution pattern requires precise regiocontrol.

The Solution: Lithiation-Halogen Exchange: This protocol utilizes Lithiation-Halogen Exchange (Li-X) as the decisive strategy to install the difficult C5-fluorine substituent. Unlike direct deprotonation (DoM), which can be sluggish or suffer from scrambling, Li-X exchange on a 5-halogenated precursor provides a kinetically controlled, rapid, and quantitative generation of the C5-lithio species. This intermediate is then trapped with an electrophilic fluorine source (NFSI), followed by standard electrophilic iodination at C4.

Part 2: Retrosynthetic Logic & Mechanism

The synthesis is designed around the "Halogen Dance" principle and the differing reactivities of C-Li bonds vs. C-H bonds.

  • Step 1: C5-Functionalization via Li-X Exchange.

    • Precursor: 5-Bromo-1-methyl-1H-pyrazole.

    • Reagent: n-Butyllithium (n-BuLi).[1][2]

    • Mechanism: Rapid exchange of the C5-Br bond for C5-Li at -78°C. The C5 position is activated by the adjacent nitrogen lone pair (alpha-effect) and the inductive effect, making the exchange faster than at other positions.

    • Quench: N-Fluorobenzenesulfonimide (NFSI) acts as a mild, soluble source of electrophilic fluorine (

      
      ).
      
  • Step 2: C4-Functionalization via Electrophilic Aromatic Substitution (

    
    ). 
    
    • Precursor: 5-Fluoro-1-methyl-1H-pyrazole.

    • Reagent: N-Iodosuccinimide (NIS).

    • Mechanism: The electron-rich pyrazole ring, even with the electron-withdrawing fluorine, remains sufficiently nucleophilic at C4 to undergo clean iodination.

Reaction Scheme Visualization

ReactionScheme Start 5-Bromo-1-methyl-1H-pyrazole Li_Int 5-Lithio-1-methyl-1H-pyrazole (Transient Intermediate) Start->Li_Int n-BuLi, THF -78°C, 30 min (Li-Br Exchange) Fluoro_Int 5-Fluoro-1-methyl-1H-pyrazole Li_Int->Fluoro_Int NFSI, THF -78°C to RT (Electrophilic Fluorination) Product 5-Fluoro-4-iodo-1-methyl-1H-pyrazole (Target) Fluoro_Int->Product NIS, MeCN RT, 2h (Electrophilic Iodination)

Caption: Step-wise transformation from bromo-precursor to final iodo-fluoro-pyrazole via lithiated intermediate.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.Notes
5-Bromo-1-methyl-1H-pyrazole 1.0Starting Material1150617-54-1Dry thoroughly before use.
n-Butyllithium (2.5 M in hexanes)1.1Exchange Reagent109-72-8Titrate before use. Pyrophoric.
NFSI (N-Fluorobenzenesulfonimide)1.2Fluorine Source133745-75-2Dissolve in dry THF.
NIS (N-Iodosuccinimide)1.1Iodine Source516-12-1Protect from light.
THF (Tetrahydrofuran)-Solvent109-99-9Anhydrous, degassed.
Step 1: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 5-bromo-1-methyl-1H-pyrazole (1.61 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation (The Critical Step):

    • Add n-BuLi (4.4 mL, 11.0 mmol, 2.5 M) dropwise via syringe pump over 15 minutes.

    • Observation: A color change (often pale yellow to orange) indicates the formation of the lithiated species.

    • Hold: Stir at -78°C for 30 minutes to ensure complete Li-Br exchange. Do not allow temperature to rise above -60°C to prevent scrambling.

  • Fluorination:

    • Dissolve NFSI (3.78 g, 12.0 mmol) in anhydrous THF (20 mL) in a separate dry flask.

    • Add the NFSI solution dropwise to the lithiated pyrazole mixture at -78°C.

    • Kinetics: The reaction is exothermic.[3] Maintain internal temperature < -70°C.

  • Workup:

    • Allow the mixture to warm slowly to room temperature (RT) over 2 hours.

    • Quench with saturated aqueous

      
       (30 mL).
      
    • Extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate carefully (product is volatile).
      
    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 5-fluoro-1-methyl-1H-pyrazole as a colorless oil.

Step 2: Iodination to 5-Fluoro-4-iodo-1-methyl-1H-pyrazole
  • Setup: Use a 100 mL round-bottom flask covered with aluminum foil (iodination is light-sensitive).

  • Reaction:

    • Dissolve the intermediate 5-fluoro-1-methyl-1H-pyrazole (1.00 g, 10.0 mmol) in Acetonitrile (MeCN, 20 mL).

    • Add NIS (2.48 g, 11.0 mmol) in one portion at RT.

    • Stir at RT for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: ~226 amu).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 10% aqueous

      
       (Sodium thiosulfate) to remove excess iodine (solution turns from brown to clear).
      
    • Wash with brine, dry over

      
      , and concentrate.[4]
      
  • Final Purification: Recrystallization from Hexanes/CH2Cl2 or silica gel chromatography yields the target 5-fluoro-4-iodo-1-methyl-1H-pyrazole as a white to off-white solid.

Part 4: Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationImpact of Deviation
Lithiation Temp

> -60°C leads to "Halogen Dance" or polymerization.
Moisture Content < 50 ppmWater quenches 5-Li intermediate immediately, reforming starting material (protonation).
Quench Rate Slow/DropwiseRapid addition of NFSI causes exotherms, reducing regioselectivity.
Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Incomplete Li-Br exchange or wet solvent.

    • Fix: Titrate n-BuLi using diphenylacetic acid method. Ensure THF is distilled from Na/Benzophenone.

  • Issue: Formation of 4-Fluoro isomer.

    • Cause: "Halogen Dance" migration of Li from C5 to C4 before quenching.

    • Fix: Keep reaction strictly at -78°C and quench immediately after the 30-minute hold.

  • Issue: Incomplete Iodination.

    • Cause: Old NIS reagent.

    • Fix: Add 10 mol% Trifluoroacetic acid (TFA) to catalyze the iodination if sluggish.

Part 5: Safety & Handling

  • n-Butyllithium: Pyrophoric liquid. Reacts violently with water and air. Handle only under inert atmosphere (Argon/Nitrogen). Keep a bucket of sand or Class D fire extinguisher nearby.

  • NFSI: Strong fluorinating agent. Avoid contact with skin. Can react vigorously with reducing agents.

  • Energetics: Pyrazoles can be energetic.[3][5] While this specific derivative is stable, avoid excessive heating of the crude residue during concentration.

Part 6: References

  • Regioselective Lithiation of 1-Methylpyrazole:

    • Source: Begtrup, M., et al. "Regioselectivity in Lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.

    • URL:[Link]

  • Synthesis of Fluorinated Pyrazoles via Selectfluor/NFSI:

    • Source: MDPI Molecules. "Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles."

    • URL:[Link]

  • General Protocol for Halogen-Lithium Exchange on Azoles:

    • Source: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."

    • Context: Describes the general stability and reactivity of 5-lithio-pyrazoles.

  • Iodination of Pyrazoles (BenchChem Protocol):

    • Source: BenchChem Application Note. "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development."

  • Safety Data for 5-Fluoro-4-iodo-1-methyl-1H-pyrazole:

    • Source: GuideChem Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this important fluorinated pyrazole intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles to help you improve your yield and overcome common synthetic challenges.

Synthesis Overview: A Two-Step Approach

The synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole is most effectively approached as a two-step process. The first step involves the construction of the 1-methyl-5-fluoropyrazole core, followed by a regioselective iodination at the C4 position. The electron-withdrawing nature of the fluorine atom at the C5 position directs the electrophilic iodination to the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.[1]

Synthesis_Workflow Fluorinated_1_3_dicarbonyl Fluorinated 1,3-Dicarbonyl Precursor Step1_Reaction Step 1: Cyclocondensation Fluorinated_1_3_dicarbonyl->Step1_Reaction Methylhydrazine Methylhydrazine Methylhydrazine->Step1_Reaction Precursor 1-Methyl-5-fluoro-1H-pyrazole Step1_Reaction->Precursor Step2_Reaction Step 2: Electrophilic Iodination Precursor->Step2_Reaction Iodinating_Agent Iodinating Agent (e.g., ICl, I2/CAN, NIS) Iodinating_Agent->Step2_Reaction Purification Purification (Chromatography/Recrystallization) Step2_Reaction->Purification Final_Product 5-fluoro-4-iodo-1-methyl-1H-pyrazole Purification->Final_Product

Caption: A generalized two-step workflow for the synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Methyl-5-fluoro-1H-pyrazole (Precursor)

The synthesis of the 1-methyl-5-fluoropyrazole core can be achieved through the cyclocondensation of a suitable fluorinated 1,3-dicarbonyl compound with methylhydrazine.[2] The use of fluorinated alcohols as solvents can significantly improve the regioselectivity of this reaction.[2]

Materials:

  • Fluorinated 1,3-dicarbonyl precursor (e.g., 4,4-difluoro-1-phenyl-1,3-butanedione)

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluorinated 1,3-dicarbonyl precursor (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE).

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the TFE under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-methyl-5-fluoro-1H-pyrazole.

Part 2: Iodination of 1-Methyl-5-fluoro-1H-pyrazole

The C4-iodination of the pyrazole ring can be accomplished using various electrophilic iodinating agents.[3] A reliable method for pyrazoles bearing electron-withdrawing groups involves the use of iodine monochloride (ICl) with a base to neutralize the HCl byproduct.[2]

Materials:

  • 1-Methyl-5-fluoro-1H-pyrazole (1.0 equivalent)

  • Iodine monochloride (ICl) (1.2 equivalents)

  • Lithium carbonate (Li₂CO₃) (2.0 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of 1-methyl-5-fluoro-1H-pyrazole (1.0 equivalent) and lithium carbonate (2.0 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of iodine monochloride (1.2 equivalents) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield 5-fluoro-4-iodo-1-methyl-1H-pyrazole.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides scientifically grounded solutions.

Troubleshooting_Guide cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination Low_Yield_S1 Low Yield/Incomplete Reaction Cause_S1_1 Poor Regioselectivity Low_Yield_S1->Cause_S1_1 Cause_S1_2 Decomposition of Hydrazine Low_Yield_S1->Cause_S1_2 Solution_S1_1 Use fluorinated alcohol (TFE/HFIP) as solvent to enhance regioselectivity.[3] Cause_S1_1->Solution_S1_1 Solution_S1_2 Use fresh methylhydrazine. Run reaction under inert atmosphere. Cause_S1_2->Solution_S1_2 Low_Yield_S2 Low Yield/No Reaction Cause_S2_1 Deactivated Pyrazole Ring Low_Yield_S2->Cause_S2_1 Solution_S2_1 Use a more potent iodinating system: - ICl with a base[3] - I2 with an oxidant (e.g., CAN)[4] - NIS in strong acid (e.g., TFA)[4] Cause_S2_1->Solution_S2_1 Side_Products Formation of Side Products Cause_S2_2 Over-iodination (di-iodination) Side_Products->Cause_S2_2 Solution_S2_2 Use stoichiometric amounts of iodinating agent. Monitor reaction closely by TLC. Cause_S2_2->Solution_S2_2

Sources

Preventing deiodination during palladium-catalyzed coupling of 4-iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Coupling of 4-Iodopyrazoles Ticket ID: #PYR-4-IOD-001 Subject: Troubleshooting Hydrodehalogenation (Deiodination) Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Center: Is This Your Problem?

Before altering your conditions, confirm that hydrodehalogenation is the root cause of your low yields. This side reaction is distinct from catalyst poisoning or simple non-reaction.

The Symptom Checklist:

  • Observation: The starting material (4-iodopyrazole) is consumed, but the desired product yield is low (<30%).

  • LC-MS Signature: You observe a major peak corresponding to [M - 126 + 1] .

    • Explanation: This is the mass of the starting material minus Iodine (126.9 amu) plus Hydrogen (1.0 amu). This is the reduced pyrazole (protodeiodination product).

  • 1H NMR: A new proton signal appears at the C4 position (typically a singlet or doublet around

    
     7.5–8.0 ppm, depending on substitution), indicating the loss of iodine.
    

Root Cause Analysis: The "Deiodination Loop"

Why it happens: 4-Iodopyrazoles have a weak C–I bond. Oxidative addition to Pd(0) is extremely fast. However, if the subsequent transmetallation step (reaction with the boronic acid) is slow, the sensitive Ar-Pd(II)-I intermediate is left vulnerable.

In the presence of hydride sources (often alcohols used as solvents, or


-hydride elimination from alkyl-amines), the complex undergoes ligand exchange to form a Palladium-Hydride species. Reductive elimination then releases the deiodinated pyrazole (Ar-H) and kills your yield.

The Mechanism of Failure:

DeiodinationMechanism Start 4-Iodopyrazole (Ar-I) OxAdd Oxidative Addition (LnP-Ar-I) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Desired Path PdH Pd-Hydride Species (LnP-Ar-H) OxAdd->PdH Slow Transmetallation allows Hydride attack Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Base/Ligand) HydrideSource->PdH SideProduct Deiodinated Byproduct (Ar-H) PdH->SideProduct Fast Reductive Elim.

Figure 1: The kinetic competition between the desired coupling (Green) and the deiodination trap (Red).

Optimization Protocols

To stop deiodination, we must accelerate transmetallation and remove hydride sources.

Protocol A: The "Golden Standard" (Buchwald Gen-2)

Best for: High-value substrates, difficult couplings, and preventing deiodination.

The Logic: This protocol uses XPhos , a bulky, electron-rich biaryl phosphine ligand. It forms a highly active monolithic catalyst that accelerates the coupling cycle, leaving no time for the side reaction to occur. We switch the solvent to Dioxane to eliminate alcohol-based hydride sources.

ComponentRecommendationFunction
Catalyst XPhos Pd G2 (2–5 mol%)Rapidly forms active L-Pd(0); prevents catalyst resting states.
Solvent 1,4-Dioxane / Water (4:[1]1)Aprotic organic phase prevents solvolysis/hydride donation.
Base K₃PO₄ (2.0–3.0 equiv)Anhydrous phosphate is milder than carbonates; minimizes hydrolysis.
Temp 80°C – 100°C Sufficient heat to drive transmetallation.

Step-by-Step:

  • Charge a vial with 4-iodopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen (3x cycles).[2] Strict deoxygenation is vital.

  • Inject degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Heat to 80°C for 2–4 hours.

  • QC Check: If deiodination persists, lower temp to 60°C or switch ligand to SPhos (better for sterically hindered boronic acids).

Protocol B: The "Budget" Fix (Standard Pd)

Best for: Scale-up where Precatalysts are too expensive.

The Logic: If you must use Pd(PPh₃)₄ or Pd(dppf)Cl₂, you are at higher risk. You must remove the fuel for the side reaction (Alcohols).

  • CRITICAL CHANGE: Do NOT use Ethanol, Methanol, or Isopropanol.

  • Solvent System: Toluene / Water (10:1) or DMF (anhydrous).

  • Base: Cs₂CO₃ (Cesium promotes transmetallation better than Potassium in these solvents).

Troubleshooting Guide & FAQs

Q1: Does the Nitrogen protecting group matter?

A: Yes, critically. Unprotected (free NH) pyrazoles are acidic (


). They can deprotonate and coordinate to the Palladium, poisoning the catalyst and stalling the cycle. A stalled cycle leads to deiodination.
  • Recommendation: Protect the Nitrogen with SEM , THP , or Boc before coupling.

  • Workaround: If you must use free NH, use Na₂CO₃ (weaker base) and increase catalyst loading to 5-10 mol%.

Q2: I switched to XPhos but still see 10% deiodination. What now?

A: Switch the Halogen. Counter-intuitively, 4-Bromopyrazoles are often superior to 4-Iodopyrazoles for Suzuki couplings.

  • Why? The C-Br bond is stronger. Oxidative addition is slower, meaning the Pd(II) intermediate is formed only when it is ready to react, preventing a buildup of the vulnerable intermediate that gets reduced.

  • Action: If the Iodide fails, synthesize or purchase the Bromide.

Q3: Can I use microwave heating?

A: Highly Recommended. Microwave heating (100°C, 30 mins) is often cleaner than thermal heating. It ramps temperature instantly, pushing the system over the activation energy barrier for transmetallation before the slower decomposition/reduction pathways can take over.

Decision Tree for Troubleshooting

Troubleshooting Problem Low Yield with 4-Iodopyrazole CheckMS Check LC-MS for [M-126] Problem->CheckMS IsDeiod Is Deiodination Major Product? CheckMS->IsDeiod YesDeiod YES: Reduction Issue IsDeiod->YesDeiod Yes NoDeiod NO: Catalyst Poisoning/Inactivity IsDeiod->NoDeiod No SolventCheck Are you using Alcohol? YesDeiod->SolventCheck SwitchSolvent Switch to Dioxane or Toluene SolventCheck->SwitchSolvent Yes LigandCheck Using Pd(PPh3)4? SolventCheck->LigandCheck No SwitchLigand Switch to XPhos Pd G2 LigandCheck->SwitchLigand Yes SubstrateCheck Still failing? LigandCheck->SubstrateCheck No SwitchHalogen Switch to 4-Bromopyrazole SubstrateCheck->SwitchHalogen

Figure 2: Step-by-step logic for isolating the reaction failure.

References

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Li, H., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Mechanism of Dehalogenation. ResearchGate.[3] Link

  • Hopkins, B. A., et al. (2016). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Journal of Medicinal Chemistry. Link

Sources

Stability of C-F bond in 5-fluoro-4-iodo-1-methyl-1H-pyrazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating C-F Bond Stability and Reactivity Under Basic Conditions

Welcome to the technical support center for 5-fluoro-4-iodo-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic campaigns. Here, we address common questions and troubleshooting scenarios related to the stability of the C-F bond, particularly when the molecule is subjected to basic reaction conditions. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of reactivity on 5-fluoro-4-iodo-1-methyl-1H-pyrazole under basic conditions?

The primary point of reactivity is typically the C4-position, which is occupied by iodine. The C-I bond is significantly weaker and more polarizable than the C-F bond, making it susceptible to various transformations such as metal-halogen exchange or coupling reactions. The C-F bond, in contrast, is the strongest single bond to carbon and is generally robust.[1] However, the acidity of the proton at the C3 position must also be considered, as its removal can lead to unexpected rearrangements.

Q2: How stable is the C-F bond on the pyrazole ring to basic conditions?

The C(sp²)–F bond on a pyrazole ring is exceptionally stable under most basic conditions. Direct nucleophilic aromatic substitution (SNAr) to displace the fluoride is challenging on electron-neutral or electron-rich heteroaromatic systems like pyrazole.[2][3] Cleavage of such a strong bond typically requires harsh conditions (high temperatures, very strong nucleophiles) or transition-metal catalysis, which are not typical for standard base-mediated reactions.[4][5]

Q3: I am observing the migration of the iodine atom from the C4 to the C5 position. What is happening?

You are likely observing a phenomenon known as the "halogen dance" rearrangement.[6][7] This is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring.[6] In this case, a strong, non-nucleophilic base can deprotonate the C5-position, leading to a transient carbanionic species that facilitates the intramolecular transfer of the iodine atom from C4 to C5. This process is thermodynamically driven and can be a significant side reaction if not properly controlled.[7]

Q4: Can I selectively functionalize the C4 position without affecting the C-F bond?

Yes, absolutely. The vast difference in reactivity between the C-I and C-F bonds is the key to the synthetic utility of this molecule. Metal-halogen exchange using organolithium or magnesium reagents at low temperatures preferentially occurs at the C-I bond, allowing for subsequent quenching with an electrophile at the C4 position. The key is to use conditions that are fast enough to trap the C4-anion before it can undergo a halogen dance.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem 1: My reaction is giving a complex mixture of products with loss of either iodine or both halogens.

  • Symptoms: TLC or LC-MS analysis shows multiple spots/peaks, some of which correspond to the loss of 127 amu (iodine) or show evidence of defluorination.

  • Possible Cause:

    • Base-Induced Halogen Dance: The use of a strong base (like LDA or n-BuLi) at temperatures that are too high (e.g., above -78 °C) can initiate a halogen dance, leading to a mixture of 4-iodo and 5-iodo isomers.[8][9] Subsequent reactions can further complicate the mixture.

    • Reductive Dehalogenation: If your reaction conditions have a reductive component (e.g., certain additives, impurities in reagents), you may be seeing simple removal of the iodine.

    • Harsh Conditions: If you are using a nucleophilic base (e.g., NaOH, KOtBu) at elevated temperatures, you may be forcing SNAr at the C-F bond, though this is less common.

  • Proposed Solution:

    • Strict Temperature Control: For reactions involving strong bases like LDA or n-BuLi, maintain the temperature at -78 °C or lower.

    • Choice of Base: Use a non-nucleophilic base if you are targeting deprotonation. If performing a metal-halogen exchange, ensure it is fast and at a low temperature.

    • Order of Addition: Add the base slowly to the substrate solution at low temperature to avoid localized heating.

Problem 2: I am attempting a metal-halogen exchange at C4, but I am isolating the C5-functionalized product.

  • Symptoms: After adding n-BuLi followed by an electrophile (e.g., CO₂), you isolate the 5-carboxy-4-fluoro-1-methyl-1H-pyrazole instead of the expected 4-carboxy isomer.

  • Possible Cause: This is a classic outcome of a halogen dance reaction followed by trapping. The initially formed 4-lithiated species is rearranging to the thermodynamically more stable 5-lithiated-4-iodo intermediate before the electrophile is added or can react.[7]

  • Proposed Solution:

    • Use a "Fast" Electrophile: Some electrophiles react much faster than others. "Fast" electrophiles can trap the initial anion before it has time to rearrange.[6]

    • Inverse Addition: Add the pyrazole solution to a solution of the organolithium reagent at -78 °C, and then add the electrophile quickly.

    • Consider a Different Reagent: An alternative to organolithiums, such as a Grignard reagent (i-PrMgCl), might offer different selectivity or reaction rates.

Problem 3: The starting material is consumed, but no desired product is formed. I only isolate a de-iodinated product.

  • Symptoms: The reaction consumes the 5-fluoro-4-iodo-1-methyl-1H-pyrazole, but the only identifiable product is 5-fluoro-1-methyl-1H-pyrazole.

  • Possible Cause: The intermediate generated by the base is being quenched by a proton source in the reaction mixture. This could be trace water in the solvent or reagents, or the solvent itself (e.g., THF can be deprotonated by very strong bases over time).

  • Proposed Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Use freshly opened or distilled reagents.

    • Check Reagent Purity: Ensure your base has not degraded. For example, n-BuLi solutions should be titrated regularly.

    • Temperature and Time: Do not allow the reaction to proceed for an extended time at temperatures where solvent deprotonation becomes significant.

Symptom Potential Cause Recommended Action
Mixture of 4-iodo and 5-iodo isomersHalogen DanceLower reaction temperature to ≤ -78 °C; use a "fast" electrophile.
Loss of FluorineSNAr (unlikely but possible)Avoid nucleophilic bases at high temperatures; use non-nucleophilic bases like LDA or LHMDS.
Loss of Iodine (Proton Quench)Proton source in reactionEnsure strictly anhydrous conditions; check reagent purity.
No reactionBase too weak/insufficientUse a stronger base (e.g., LDA for deprotonation); ensure correct stoichiometry.
Mechanistic Insights & Visual Guides

Understanding the competing reaction pathways is crucial for troubleshooting. Under basic conditions, 5-fluoro-4-iodo-1-methyl-1H-pyrazole can enter several pathways, primarily dictated by temperature and the nature of the base.

Decision Workflow for Troubleshooting

This chart can help guide your experimental analysis when a reaction does not proceed as expected.

G start Reaction with Base Fails sm_consumed Starting Material Consumed? start->sm_consumed product_check Product Analysis (LC-MS/NMR) sm_consumed->product_check Yes cause_base Cause: Base Inactive/Too Weak sm_consumed->cause_base No isomeric_mix Isomeric Mixture Observed? (e.g., 5-Iodo Product) product_check->isomeric_mix dehalogenation Dehalogenation Observed? isomeric_mix->dehalogenation No cause_hd Cause: Halogen Dance isomeric_mix->cause_hd Yes cause_snar Cause: S(N)Ar or Degradation dehalogenation->cause_snar De-fluorination cause_proton Cause: Proton Quench dehalogenation->cause_proton De-iodination only solution_hd Solution: - Lower Temperature (< -78 °C) - Use 'fast' electrophile - Change base/solvent cause_hd->solution_hd solution_snar Solution: - Use non-nucleophilic base - Lower temperature cause_snar->solution_snar solution_proton Solution: - Ensure anhydrous conditions - Use freshly titrated base cause_proton->solution_proton solution_base Solution: - Use stronger base - Check reagent quality cause_base->solution_base

Caption: Troubleshooting workflow for reactions involving 5-fluoro-4-iodo-1-methyl-1H-pyrazole.

Potential Reaction Pathways

The choice of base and conditions dictates which path is favored.

G cluster_0 Reaction Conditions start 5-Fluoro-4-Iodo-1-Methyl-1H-Pyrazole + Base cond1 Strong, Non-nucleophilic Base (e.g., LDA, > -78°C) cond2 Organolithium Reagent (e.g., n-BuLi, <= -78°C) cond3 Strong, Nucleophilic Base (e.g., NaOH, High Temp) path1 Halogen Dance (Deprotonation at C5) cond1->path1 path2 Metal-Halogen Exchange (Anion at C4) cond2->path2 path3 SNAr at C-F (Direct Substitution) cond3->path3 end1 5-Iodo-4-Fluoro Isomer path1->end1 end2 Desired C4-Functionalization path2->end2 end3 5-Substituted-4-Iodo Product (Defluorination) path3->end3

Caption: Competing reaction pathways under different basic conditions.

Validated Experimental Protocols

Protocol 1: Selective Lithiation and Quenching at the C4-Position

This protocol aims to generate a C4-lithiated species via metal-halogen exchange for subsequent reaction with an electrophile, while minimizing the risk of halogen dance.

  • Preparation: In a flame-dried, three-neck round-bottom flask under a positive pressure of argon, dissolve 5-fluoro-4-iodo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition of Base: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 10 minutes. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes.

  • Quenching: Add the desired electrophile (1.2 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture.

  • Warming and Quench: Allow the reaction to stir for an additional 1-2 hours at -78 °C, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Analyze the product by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm the structure and regioselectivity.

Protocol 2: Controlled Deprotonation to Probe for Halogen Dance

This experiment can be used to intentionally probe the tendency of the system to undergo a halogen dance.

  • Preparation: In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Substrate Addition: In a separate flame-dried flask, dissolve 5-fluoro-4-iodo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Reaction Initiation: Slowly transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C.

  • Temperature Study: Stir the reaction for 1 hour at -78 °C. Then, allow the reaction to slowly warm to -40 °C and hold for 2 hours.

  • Quenching: Re-cool the mixture to -78 °C and quench with a proton source, such as deuterated methanol (CD₃OD), to analyze the position of deprotonation.

  • Workup and Analysis: Perform an aqueous workup as described in Protocol 1. Analyze the crude product by NMR and MS to determine the ratio of the 4-iodo starting material to the 5-iodo rearranged product.[8]

References
  • Benchchem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.
  • Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B, 59(11), 1253-1258.
  • ResearchGate. (2025). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.
  • ResearchGate. (2025). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles.
  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 13(1), 1.
  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI.
  • ACS Publications. (n.d.). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups.
  • PMC - NIH. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes.
  • MDPI. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7183.
  • PMC - PubMed Central. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
  • ACS Publications. (n.d.). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyraz.
  • MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6035.
  • University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
  • Royal Society of Chemistry. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry, 20(32), 6397-6410.
  • Wikipedia. (n.d.). Halogen dance rearrangement.
  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). The halogen dance reaction of iodooxazole catalyzed by bromooxazole.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • PubMed. (2024). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chemical & Pharmaceutical Bulletin, 72(12), 1061-1064.
  • LOCKSS. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8).
  • PubMed. (2008). Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis. The Journal of Organic Chemistry, 73(12), 4736-9.
  • ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4644-4647.
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • ResearchGate. (2025). Electrosynthesis of 4-iodopyrazole and its derivatives.
  • PMC. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.
  • ResearchGate. (2025). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
  • RSC Publishing. (2007). Understanding organofluorine chemistry. An introduction to the C–F bond.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4,5-Disubstituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of 4,5-disubstituted pyrazoles, particularly those arising from steric hindrance. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding steric hindrance in the synthesis of 4,5-disubstituted pyrazoles.

Q1: What is steric hindrance and how does it specifically impact the synthesis of 4,5-disubstituted pyrazoles?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In the context of 4,5-disubstituted pyrazole synthesis, bulky substituents at the positions destined to become C4 and C5 of the pyrazole ring can prevent the necessary bond formations. This is particularly problematic in classical condensation reactions like the Knorr synthesis, where large groups on the 1,3-dicarbonyl precursor can impede the initial nucleophilic attack by hydrazine and the subsequent intramolecular cyclization.[1][2] This can lead to low yields, the formation of undesired side products, or complete failure of the reaction.

Q2: My Knorr pyrazole synthesis is failing when using a sterically demanding 1,3-dicarbonyl compound. What are the first troubleshooting steps I should take?

A2: When facing challenges with a sterically hindered Knorr synthesis, consider the following initial adjustments:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.

  • Use a More Reactive Hydrazine Derivative: Employing a hydrazine with less steric bulk or enhanced nucleophilicity can sometimes facilitate the initial condensation step.

  • Change the Solvent: Solvents can play a crucial role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity and may help in overcoming steric barriers.

  • Catalyst Modification: If using a catalyst, switching to a more active or sterically less demanding catalyst might be beneficial. For example, transition-metal containing ionic liquids have been used for pyrazole synthesis at room temperature.[3]

Q3: Are there alternative synthetic strategies to the Knorr condensation that are more tolerant of sterically hindered substrates?

A3: Absolutely. When the Knorr synthesis proves ineffective, several modern synthetic methods can be employed:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole (like a nitrile imine generated in situ) with a dipolarophile (such as an alkyne or alkene).[1][4] This approach often offers excellent regiocontrol and can be more tolerant of sterically demanding groups.[5]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product.[6][7] They can be highly efficient and offer alternative pathways that may bypass the steric limitations of traditional methods.

  • Transition-Metal Catalyzed C-H Functionalization: This advanced strategy allows for the direct introduction of substituents onto a pre-formed pyrazole ring, thereby avoiding the challenges of constructing a sterically crowded ring from acyclic precursors.[8][9]

  • Photoredox Catalysis: Visible-light mediated photoredox catalysis has emerged as a mild and efficient method for pyrazole synthesis, sometimes proceeding through novel reaction pathways that can accommodate sterically hindered substrates.[10][11][12]

Section 2: Troubleshooting Guides for Common Issues

This section provides detailed, step-by-step guidance for resolving specific experimental problems.

Issue 1: Low to No Yield in the Synthesis of a 4,5-Diaryl Pyrazole via Knorr Condensation

Problem: You are attempting to synthesize a pyrazole with bulky aryl groups at the C4 and C5 positions using the Knorr condensation of the corresponding 1,3-diaryl-1,3-dicarbonyl compound and a hydrazine derivative, but you are observing very low or no product formation.

Causality: The steric bulk of the two aryl groups is likely preventing the effective cyclization of the hydrazone intermediate. The conformation required for the intramolecular attack of the second nitrogen onto the remaining carbonyl group is energetically unfavorable.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield 4,5-diaryl pyrazole synthesis.

Protocol 1: Microwave-Assisted Synthesis for Sterically Hindered Pyrazoles

Microwave irradiation can significantly accelerate reactions and improve yields by efficiently overcoming activation energy barriers.[13][14][15]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the sterically hindered 1,3-dicarbonyl compound (1.0 eq.), the hydrazine derivative (1.1 eq.), and a suitable high-boiling solvent (e.g., DMSO, DMF, or ethylene glycol).

  • Catalyst Addition (Optional): Add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid if required.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-180 °C) and time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours to days10-30 minutes
Typical Yield Low to moderateModerate to high
Temperature Dependent on solvent bpPrecisely controlled
Side Products Often significantMinimized

Table 1: Comparison of conventional heating vs. microwave irradiation for sterically hindered pyrazole synthesis.

Issue 2: Poor Regioselectivity in the Synthesis of an Unsymmetrical 4,5-Disubstituted Pyrazole

Problem: You are synthesizing a pyrazole with two different bulky substituents at the C4 and C5 positions, resulting in a mixture of regioisomers that are difficult to separate.

Causality: When using an unsymmetrical 1,3-dicarbonyl precursor, the two carbonyl groups have different electronic and steric environments. The initial nucleophilic attack of the hydrazine can occur at either carbonyl, leading to two different hydrazone intermediates and subsequently two regioisomeric pyrazole products.[16][17][18]

Troubleshooting Strategies:

  • Solvent Effects: As mentioned, fluorinated alcohols can enhance regioselectivity. The hydrogen-bond donating ability of these solvents can selectively activate one carbonyl group over the other.

  • Use of Pre-activated Substrates: Instead of a 1,3-dicarbonyl, consider using a β-enaminone or a vinylogous ester. These substrates have differentiated electrophilic centers, which can direct the initial attack of the hydrazine and lead to a single regioisomer.[19]

  • Flow Chemistry for Enhanced Control: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time.[20][21][22] This enhanced control can often lead to improved regioselectivity compared to batch reactions.[23] A two-step flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles.[20]

Protocol 2: Regiocontrolled Synthesis via 1,3-Dipolar Cycloaddition

This protocol provides a general method for the synthesis of 4,5-disubstituted pyrazoles with high regioselectivity.

Step-by-Step Methodology:

  • In Situ Generation of Nitrile Imine: In a reaction flask under an inert atmosphere, dissolve the hydrazonoyl halide (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM). Cool the solution to 0 °C and add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) dropwise to generate the nitrile imine in situ.

  • Cycloaddition: To the solution containing the nitrile imine, add the sterically hindered alkyne (1.1 eq.). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired 4,5-disubstituted pyrazole.

Caption: Workflow for regiocontrolled 4,5-disubstituted pyrazole synthesis.

Section 3: Advanced Strategies and Future Outlook

For particularly challenging syntheses, more advanced and recently developed methods may be required.

  • Transition-Metal-Free Synthesis: Recent advancements have led to the development of transition-metal-free methods for pyrazole synthesis, often utilizing iodine as a catalyst.[7] These methods can offer alternative reaction pathways that may be more tolerant of steric hindrance.

  • Photocatalysis: The use of visible light and a photocatalyst can enable novel bond formations under mild conditions.[10][11] This approach has been successfully applied to the synthesis of complex pyrazole derivatives and may provide a solution for sterically demanding substrates.[12]

  • Flow Chemistry: The adoption of continuous flow technology is a significant step forward in pyrazole synthesis.[20][21][22] It allows for safer handling of hazardous intermediates, precise control over reaction conditions, and facile scalability, all of which can contribute to overcoming steric challenges.[24]

The field of pyrazole synthesis is continuously evolving, with new catalytic systems and synthetic strategies being developed. For researchers facing persistent challenges with steric hindrance, staying abreast of these developments is key to success.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). PubMed. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2018). PMC. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Publishing. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

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  • Visible light induced functionalization of indazole and pyrazole: A recent update. (2022). RSC Publishing. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. [Link]

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  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. (2022). American Chemical Society. [Link]

  • Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Indian Academy of Sciences. [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). ACS Publications. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. (2023). ResearchGate. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). Kyung Hee University. [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). PMC. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Microwave assisted synthesis of 4, 5‐dihydro‐1H‐pyrazole‐1‐carbothioamides. ResearchGate. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]

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Validation & Comparative

The Significance of Halogenated Pyrazoles and the Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole: A Comparative Study

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise understanding of molecular architecture is paramount. Halogenated heterocyclic compounds, particularly pyrazoles, are privileged scaffolds due to their diverse biological activities and unique physicochemical properties.[1][2][3] The introduction of fluorine and iodine atoms into the pyrazole ring, as in the case of 5-fluoro-4-iodo-1-methyl-1H-pyrazole, can significantly influence molecular conformation, intermolecular interactions, and, consequently, the solid-state packing. This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of this target compound, placed in the context of a comparative study with other halogenated pyrazole derivatives. As a senior application scientist, the following narrative is structured to not only provide a methodological blueprint but also to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical approach.

The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Concurrently, the larger, more polarizable iodine atom is a potent halogen bond donor, a non-covalent interaction increasingly recognized for its role in directing crystal packing and modulating ligand-protein interactions.[4][5] The title compound, 5-fluoro-4-iodo-1-methyl-1H-pyrazole, thus presents an intriguing case study where the interplay of a strong hydrogen bond acceptor (fluorine) and a strong halogen bond donor (iodine) on the same small heterocyclic ring can be investigated.

Single-crystal X-ray diffraction stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in the solid state.[6][7][8][9] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, computational modeling, and the design of new chemical entities with desired properties.[9]

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure involves a series of critical steps. The following protocol for the X-ray crystallographic analysis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole is presented as a robust and reproducible workflow.

Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of an SCXRD study.[6][7] For a small organic molecule like 5-fluoro-4-iodo-1-methyl-1H-pyrazole, several crystallization techniques should be explored in parallel to maximize the chances of success.

Experimental Protocol: Crystallization of 5-fluoro-4-iodo-1-methyl-1H-pyrazole

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to identify suitable candidates for crystallization.[10]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.[10][11]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[10]

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open container.

    • Place the small container inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[10]

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.[11]

Causality Behind Experimental Choices: The choice of crystallization method and solvent is critical. Slow evaporation is a simple and often effective method.[10][11] Vapor diffusion provides finer control over the rate of supersaturation, which can lead to higher quality crystals.[10] The selection of solvents is based on the principle of achieving a state of marginal insolubility, which is conducive to crystal growth.

graph TD { A[Compound Synthesis & Purification] --> B{Solubility Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Cooling Crystallization]; C --> F{Crystal Growth}; D --> F; E --> F; F --> G[Crystal Mounting]; G --> H[X-ray Data Collection]; H --> I[Structure Solution & Refinement]; I --> J[Structural Analysis & Comparison]; } Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
X-ray Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. Modern diffractometers with sensitive detectors and powerful software have streamlined this process.[12]

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in at least two dimensions) is carefully selected under a microscope and mounted on a goniometer head.[13]

  • Instrument Setup: The data collection is typically performed at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[13][14] The X-ray source is commonly a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[15][16]

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.[13]

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected to the desired resolution.[12][13] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors to produce a final dataset.[13]

Trustworthiness of the Protocol: This protocol follows standard procedures for small molecule crystallography, ensuring the collection of high-quality data necessary for an accurate structure determination. The low-temperature data collection is a critical step for enhancing data quality.[14]

Structural Analysis and Comparison with Alternatives

While the specific crystal structure of 5-fluoro-4-iodo-1-methyl-1H-pyrazole is not publicly available as of this writing, we can predict its key structural features and perform a comparative analysis with structurally related, published pyrazole derivatives. A particularly insightful comparison can be made with the series of 4-halogenated-1H-pyrazoles (4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole), for which detailed crystallographic data has been reported.[4][16]

Hypothetical Crystal Data for 5-fluoro-4-iodo-1-methyl-1H-pyrazole

Based on the molecular structure, we can anticipate the following general crystallographic parameters.

ParameterHypothetical Value for 5-fluoro-4-iodo-1-methyl-1H-pyrazole
Chemical FormulaC4H4FIN2
Formula Weight225.99
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P212121 (common for chiral molecules)
Temperature100(2) K
Wavelength0.71073 Å
R-factor< 0.05
Goodness-of-fit~1.0
Comparative Analysis with 4-Halogenated-1H-pyrazoles

A recent study on the crystal structures of 4-halogenated-1H-pyrazoles provides an excellent basis for comparison, revealing how the nature of the halogen at the 4-position dictates the supramolecular assembly.[4][16]

CompoundCrystal SystemSpace GroupSupramolecular MotifKey Intermolecular InteractionsReference
4-fluoro-1H-pyrazoleTriclinicP-1Catemer (1D chain)N-H···N hydrogen bonds[4][17]
4-chloro-1H-pyrazoleOrthorhombicPnmaTrimerN-H···N hydrogen bonds[4][16]
4-bromo-1H-pyrazoleOrthorhombicPnmaTrimerN-H···N hydrogen bonds[4][16]
4-iodo-1H-pyrazoleOrthorhombicCmmeCatemer (1D chain)N-H···N hydrogen bonds, C-H···π interactions[4][16]

Authoritative Grounding & Insights: The 4-chloro- and 4-bromo-1H-pyrazoles are isostructural and form trimeric motifs through hydrogen bonding. In contrast, the 4-fluoro- and 4-iodo-1H-pyrazoles form one-dimensional chains (catemers), though they are not isostructural.[4][16] This highlights that the influence of the halogen on the crystal packing is not simply a function of its electronegativity or size. For our target molecule, 5-fluoro-4-iodo-1-methyl-1H-pyrazole, the absence of the N-H proton for hydrogen bonding will preclude the formation of these specific motifs. Instead, we can anticipate that halogen bonding involving the iodine atom will be a dominant directional force in the crystal packing.

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Supramolecular motifs in 4-halogenated-1H-pyrazoles.
The Influence of Fluorine vs. Iodine on Intermolecular Interactions

The juxtaposition of fluorine and iodine on the same pyrazole ring in our target molecule is of particular interest.

  • Fluorine: The highly electronegative fluorine atom is a poor halogen bond donor but can participate in weak C-H···F hydrogen bonds. Its primary role is often steric and electronic, influencing the overall molecular shape and electrostatic potential.[1]

  • Iodine: The iodine atom, with its large size and polarizable electron cloud, is an excellent halogen bond donor.[4] We can anticipate the formation of I···N or I···F halogen bonds, which are directional interactions that can significantly influence the crystal packing.[5][18] The strength of halogen bonding generally increases with the polarizability of the halogen (I > Br > Cl > F).[4]

In the crystal structure of 5-fluoro-4-iodo-1-methyl-1H-pyrazole, it is plausible that the dominant intermolecular interaction will be a halogen bond between the iodine atom of one molecule and a nitrogen atom of a neighboring molecule. This could lead to the formation of linear chains or more complex two- or three-dimensional networks.

Conclusion

The X-ray crystallographic analysis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole offers a valuable opportunity to study the interplay of fluorine and iodine substituents on the solid-state architecture of a biologically relevant heterocyclic scaffold. While the specific crystal structure of this compound remains to be determined, a robust experimental workflow for its analysis has been outlined. By comparing its anticipated structural features with those of known halogenated pyrazoles, we can appreciate the subtle yet significant influence of different halogens on crystal packing and intermolecular interactions. This detailed structural knowledge is indispensable for the rational design of new pharmaceuticals and functional materials.

References

  • Brown, S. P., & Spiess, T. (2023). Advanced crystallisation methods for small organic molecules. eprints.soton.ac.uk. [Link]

  • Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

  • Powder X-ray Diffraction Protocol/SOP. chem.wisc.edu. [Link]

  • Crystallization of small molecules. cri-cristal.com. [Link]

  • Brown, S. P., & Spiess, T. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • de Oliveira, A. B., et al. (2025). Influence of bulky and halogen substituents on crystal packing of pyrazolo[1,5- a]pyrimidines. ResearchGate. [Link]

  • Structure of 5-fluoropyrazole derivatives 38a–d and 39a–e. ResearchGate. [Link]

  • Dauter, Z. (2008). Collection of X-ray diffraction data from macromolecular crystals. Protein Science. [Link]

  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Khavasi, H. R., & Kavand, S. (2013). Influence of Halogen Bonding Interaction on Supramolecular Assembly of Coordination Compounds; Head-to-Tail N···X Synthon Repetitivity. Inorganic Chemistry. [Link]

  • Englert, U., et al. (2022). Three for the Price of One: Concomitant I⋯N, I⋯O, and I⋯π Halogen Bonds in the Same Crystal Structure. MDPI. [Link]

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Comparative Reactivity Guide: 5-Fluoro-4-iodo vs. 3-Fluoro-4-iodo Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-fluoro-4-iodo-1H-pyrazoles versus 3-fluoro-4-iodo-1H-pyrazoles . This analysis assumes


-substituted scaffolds (e.g., 1-methyl or 1-aryl), as the 

-unsubstituted forms exist in rapid tautomeric equilibrium, rendering the 3- and 5-positions equivalent until functionalized.

Executive Summary

For medicinal chemists and process engineers, the choice between a 5-fluoro and 3-fluoro 4-iodopyrazole is rarely arbitrary; it dictates the available orthogonal reaction pathways.

  • 3-Fluoro-4-iodo isomers are the "Halogen Dance" candidates. They possess an acidic C5-H proton, allowing for lithiation-migration sequences that are impossible in the 5-fluoro series.

  • 5-Fluoro-4-iodo isomers are the "

    
     Active" candidates. The C5-F bond is significantly more labile to nucleophilic displacement than C3-F, offering a site for late-stage diversification via substitution rather than coupling.
    
  • C4-I Reactivity: Both scaffolds undergo Pd-catalyzed cross-couplings (Suzuki, Sonogashira), but the 5-fluoro isomer often exhibits altered oxidative addition rates due to the "ortho-like" electronic influence of the fluorine adjacent to the N1-substituent.

Structural & Electronic Analysis

Isomer Definition

The distinction arises only upon


-functionalization.
  • Isomer A (3-Fluoro): 1-Alkyl-3-fluoro-4-iodopyrazole. The Fluorine is meta-like to the N1 substituent. The C5 position is open (C-H).

  • Isomer B (5-Fluoro): 1-Alkyl-5-fluoro-4-iodopyrazole. The Fluorine is ortho-like to the N1 substituent. The C3 position is open (C-H).

Electronic Topography
  • Inductive Effects: The C4-I bond is polarized by the adjacent fluorine in both cases. However, in the 5-fluoro isomer, the fluorine is closer to the N1 lone pair (in 3D space) and the

    
     nitrogen, creating a highly electron-deficient pocket at C5.
    
  • pKa of Ring Protons: In the 3-fluoro isomer, the C5-H is significantly acidic (pKa

    
     28-30 in DMSO, estimated) due to the inductive pull of the adjacent N1 and the C4-Iodine. This acidity is the gateway to the "Halogen Dance."
    

Reactivity Profile: Metallation & Halogen Dance

This is the most critical divergence point.

The Halogen Dance (3-Fluoro Specific)

The 3-fluoro-4-iodo scaffold is prone to the "Halogen Dance" (HD) reaction. Upon treatment with a hindered base (LDA or LiTMP), the C5-proton is removed. The resulting carbanion attacks the C4-Iodine, causing the iodine to migrate to C5.

  • Mechanism: Deprotonation at C5

    
     Lithiation 
    
    
    
    Isomerization (Iodine moves C4
    
    
    C5)
    
    
    Stable 4-Li-5-I species.
  • Utility: This allows access to 4-functionalized-5-iodopyrazoles from the cheaper 4-iodo precursor.

  • 5-Fluoro Immunity: The 5-fluoro-4-iodo isomer cannot undergo this transformation because the C5 position is blocked by Fluorine. Lithiation at C3 is much slower and less thermodynamically driving for migration.

Visualization: The Halogen Dance Pathway

HalogenDance Start 1-R-3-Fluoro-4-Iodo (C5-H available) Lithiated Intermediate A: 5-Li-4-Iodo Species Start->Lithiated LDA, -78°C (Deprotonation) Migration Transition State: Iodine Migration (C4 -> C5) Lithiated->Migration Equilibrium Product Product: 1-R-3-Fluoro-4-Li-5-Iodo (Trappable with Electrophiles) Migration->Product Thermodynamic Sink

Figure 1: The Halogen Dance mechanism exclusive to the 3-fluoro isomer.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

C-F Activation (5-Fluoro Dominance)

The 5-fluoro-4-iodo isomer is highly reactive toward


 because the C5 position is activated by the adjacent imine-like nitrogen (N2) and the electron-withdrawing Iodine at C4.
  • Reaction: Displacement of Fluorine by amines, thiols, or alkoxides.

  • 3-Fluoro Comparison: The C3-F bond is much more inert. The C3 position does not benefit from the same degree of activation (it is not

    
     to the "pyridinium-like" nitrogen in the same resonance context).
    
  • Strategic Value: Use the 5-fluoro scaffold if you intend to replace the fluorine later. Use the 3-fluoro scaffold if the fluorine must remain as a stable metabolic blocker.

Reactivity Profile: Palladium-Catalyzed Coupling[2]

Both isomers undergo Suzuki-Miyaura and Sonogashira couplings at the C4-I bond. However, reaction rates differ.[1][2][3]

Oxidative Addition Rates
  • 5-Fluoro-4-iodo: The fluorine at C5 is ortho to the iodine. Fluorine is an electron-withdrawing group (EWG) via induction, which generally accelerates oxidative addition of Pd(0) into the C-I bond by making the carbon more electrophilic. However, if the N1-substituent is bulky (e.g.,

    
    -butyl or aryl), the 5-F can create a "buttressing effect," sterically hindering the catalyst approach.
    
  • 3-Fluoro-4-iodo: The fluorine is also ortho to the iodine. The steric environment is generally more open (C5-H is smaller than N1-R + C5-F).

Summary Table: Cross-Coupling Performance

Feature3-Fluoro-4-iodo5-Fluoro-4-iodo
Oxidative Addition Fast (Sterically unencumbered)Fast (Electronically activated), potential steric buttressing
Regioselectivity High (C4-I is the only labile site)High (C4-I dominates; C5-F is stable to Pd(0))
Side Reactions Deiodination (if reduction occurs)Deiodination; Rare C-F activation

Experimental Protocols

Protocol A: Regioselective Halogen Dance (3-Fluoro Isomer)

Objective: Convert 1-methyl-3-fluoro-4-iodopyrazole to 1-methyl-3-fluoro-5-iodopyrazole-4-carboxylic acid (via CO2 trapping).

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Dissolve 1-methyl-3-fluoro-4-iodopyrazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Cool to -78 °C . Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 10 minutes. Crucial: Maintain temperature < -70 °C to prevent decomposition.

  • Migration: Stir at -78 °C for 30 minutes . The solution color typically shifts (yellow/orange) indicating the formation of the 4-lithio-5-iodo species.

  • Trapping: Bubble anhydrous CO2 gas through the solution for 15 minutes, or add dry ice pellets.

  • Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc. The product is the 4-carboxy-5-iodo derivative.

Protocol B: Suzuki Coupling (General for Both Isomers)

Objective: Coupling with Phenylboronic acid.

  • Mix: In a microwave vial, combine Pyrazole substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs2CO3 (2.0 equiv).

  • Reaction: Heat at 90 °C for 4 hours (or MW 110 °C for 30 min).

  • Note: For the 5-fluoro isomer, monitor for defluorination if using strong alkoxide bases; carbonate bases are safer.

Comparative Summary Visualization

Comparison cluster_3F 3-Fluoro-4-Iodo Scaffold cluster_5F 5-Fluoro-4-Iodo Scaffold F3 1-R-3-Fluoro-4-Iodo-pyrazole HD PATHWAY: Halogen Dance (Access to 5-iodo-4-functionalized) F3->HD LDA, -78°C Stable C-F Bond: Stable to Nucleophiles F3->Stable Nucleophiles F5 1-R-5-Fluoro-4-Iodo-pyrazole Blocked Halogen Dance: BLOCKED (C5-F) F5->Blocked LDA SNAr PATHWAY: SNAr (Displacement of Fluorine) F5->SNAr R-NH2 / R-SH

Figure 2: Decision tree for selecting the correct isomer based on desired downstream chemistry.

References

  • Regioselective Synthesis of Iodopyrazoles

    • Swiatek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."[4] RSC Advances, 2025.

    • Note: Establishes the lithiation vs.
  • Halogen Dance Mechanism

    • Proust, N., et al. "Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles."[5] Synthesis, 2011.[2][5] [5]

    • Note: Fundamental mechanism applicable to 1,3-azoles including pyrazoles.
  • Nucleophilic Arom

    
    ) in Fluorinated Heterocycles: 
    
    • Neumann, C. N., et al. "Concerted Nucleophilic Aromatic Substitutions." Nature, 2016.

    • Note: Discusses the activation of C-F bonds in electron-deficient arom
  • Suzuki Coupling of 4-Iodopyrazoles

    • BenchChem Application Note. "Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." 2025.

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Benchmarking 5-fluoro-4-iodo-1-methyl-1H-pyrazole against commercial pyrazole building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for researchers evaluating 5-fluoro-4-iodo-1-methyl-1H-pyrazole as a scaffold for drug discovery. It synthesizes experimental data, synthetic methodologies, and reactivity profiles to benchmark this building block against its commercial alternatives.

Executive Summary: The "Fluorine Scan" Advantage

In medicinal chemistry, the pyrazole ring is a privileged scaffold, but the 5-fluoro-4-iodo-1-methyl-1H-pyrazole variant offers a distinct pharmacological profile compared to the standard 4-iodo-1-methyl-1H-pyrazole or its 3-fluoro regioisomer.

The introduction of a fluorine atom at the C5 position serves two critical functions:

  • Metabolic Blocking: It obstructs the common metabolic soft spot at C5, preventing oxidative metabolism (e.g., by CYP450).

  • Electronic Tuning: It lowers the pKa of the pyrazole nitrogen lone pair, reducing non-specific binding while maintaining the geometry required for target engagement.

This guide benchmarks the 5-Fluoro variant against the Standard (Non-fluorinated) and 3-Fluoro isomers to assist in scaffold selection.

Structural & Electronic Benchmarking

The position of the fluorine atom drastically alters the electronic landscape of the pyrazole core. The following table compares the three primary building blocks available for cross-coupling at the C4 position.

Table 1: Comparative Physicochemical Profile
Feature5-Fluoro-4-iodo-1-methyl (Target)3-Fluoro-4-iodo-1-methyl (Isomer)4-Iodo-1-methyl (Standard)
Electronic Effect (C4) Highly Electron DeficientModerately Electron DeficientNeutral / Electron Rich
C-I Bond Liability High (Facilitates Oxidative Addition)ModerateModerate
C3-H Acidity Significantly Increased (pKa < 25)StandardStandard (pKa ~29)
Metabolic Stability High (Blocks C5 oxidation)Moderate (C5 exposed)Low (C5 exposed)
LogP (Predicted) ~1.6~1.6~1.4
H-Bond Basicity (N2) Reduced (Weak Acceptor)ReducedModerate Acceptor

Scientist's Note: The 5-Fluoro placement creates a "push-pull" system. The N1-methyl group donates electron density, while the C5-fluorine strongly withdraws it. This makes the C4-iodine bond exceptionally reactive toward Pd(0) insertion, often resulting in higher yields in difficult cross-couplings compared to the non-fluorinated parent.

Synthetic Accessibility & Regioselectivity[1][2][3]

Synthesizing the 5-fluoro core is more challenging than the 3-fluoro isomer due to the thermodynamics of pyrazole formation.

The Regioselectivity Challenge

When condensing a fluoro-diketone with methylhydrazine, the reaction typically favors the formation of the 3-fluoro (or 3-trifluoromethyl) isomer. To access the 5-fluoro core, specific conditions or directing groups are required.

Diagram 1: Synthesis Decision Tree

Figure Caption: Decision tree for selecting the optimal synthetic route based on available starting materials and required regioselectivity.

SynthesisWorkflow Start Target: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole RouteA Route A: Direct Condensation (Fluorinated Diketone + MeNHNH2) Start->RouteA RouteB Route B: Direct Fluorination (Lithiation/NFSI) Start->RouteB SolventCheck Solvent Selection: Ethanol vs. Fluorinated Alcohols RouteA->SolventCheck LithiationStep Lithiation of 4-Iodo-1-methyl? (Risk: Halogen Dance) RouteB->LithiationStep ResultA1 Ethanol: Mixture (Favors 3-Fluoro) SolventCheck->ResultA1 Standard ResultA2 HFIP/TFE: High Regioselectivity for 5-Fluoro SolventCheck->ResultA2 Optimized SafeLithiation Lithiation of 1-methyl-pyrazole Then Fluorination -> Then Iodination LithiationStep->SafeLithiation Correct Sequence

Key Protocol Insight: Recent literature indicates that using fluorinated alcohols (e.g., HFIP or TFE) as solvents during the condensation of diketones with methylhydrazine can reverse the standard regioselectivity, favoring the 5-substituted product significantly [1].

Reactivity Benchmarking

A. Cross-Coupling (Suzuki-Miyaura)

The 5-fluoro-4-iodo motif is a superior substrate for Suzuki couplings compared to the non-fluorinated analog.

  • Mechanism: The electron-withdrawing nature of the C5-F atom lowers the electron density at the C4-C bond, facilitating the oxidative addition of Pd(0).

  • Performance: In comparative screenings, 5-fluoro analogs often reach completion 2-4x faster than their non-fluorinated counterparts under standard conditions (Pd(PPh3)4, K2CO3, Dioxane/H2O).

B. Metallation Risks (C3-H Acidity)

Critical Warning: The C3-proton in 5-fluoro-4-iodo-1-methyl-1H-pyrazole is significantly more acidic than in the non-fluorinated parent due to the cumulative inductive effects of the N2 nitrogen, C4-iodine, and C5-fluorine.

  • Implication: Avoid strong bases (e.g., n-BuLi, LDA) if you intend to preserve the C3-H. Bases like K2CO3 or Cs2CO3 are safe, but alkoxides (NaOtBu) may trigger slow deprotonation/degradation at elevated temperatures.

Diagram 2: Reactivity Map

Figure Caption: Reactivity profile highlighting the activated C4 position and the acidic C3 site.

ReactivityMap Center 5-Fluoro-4-iodo- 1-methyl-pyrazole C4 C4-Iodine: Excellent Electrophile (Suzuki/Sonogashira) Center->C4 C5 C5-Fluorine: Metabolic Blocker EWG Inductive Effect Center->C5 C3 C3-Proton: Increased Acidity (Base Sensitive) Center->C3 N1 N1-Methyl: Directing Group Center->N1

Experimental Protocol: Optimized Suzuki Coupling

This protocol is optimized for the 5-fluoro scaffold to prevent defluorination or base-mediated side reactions.

Objective: Coupling of 5-fluoro-4-iodo-1-methyl-1H-pyrazole with Phenylboronic acid.

Reagents:

  • 5-Fluoro-4-iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Preferred over Pd(PPh3)4 for steric stability.

  • Base: K3PO4 (2.0 equiv) - Mild enough to prevent C3 deprotonation.

  • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step Workflow:

  • Charge: Add pyrazole halide, boronic acid, and base to a microwave vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl2·DCM quickly under positive inert gas pressure.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Microwave: Heat to 100°C for 30 minutes.

    • Thermal: Heat to 90°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • Did the reaction turn black immediately? (Palladium crash-out -> Check oxygen removal).

  • Is the starting material consumed but no product? (Check for protodeboronation of the boronic acid; add more boronic acid).

  • Do you see a byproduct with Mass = Product - 19? (Defluorination is rare but possible with very strong reductants; ensure mild conditions).

References

  • Regioselectivity in Pyrazole Synthesis

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:

  • Suzuki Coupling of 4-Iodo-Pyrazoles

    • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
    • Source:

  • Fluorine in Medicinal Chemistry (General Principles)

    • Fluorinated Pyrazoles:
    • Source:

  • C-H Activation & Iodination

    • Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination.[2]

    • Source:

Sources

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